molecular formula C14H14N2O2 B15047658 2-amino-N-(4-phenoxyphenyl)acetamide

2-amino-N-(4-phenoxyphenyl)acetamide

Cat. No.: B15047658
M. Wt: 242.27 g/mol
InChI Key: OBZCGDXSJPVRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound featuring a phenoxy acetamide core structure, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . This molecule is characterized by an acetamide group linked to a 4-phenoxyphenyl ring system and a primary amine, a functional group that often contributes to biological activity and provides a site for further chemical modification. The phenoxy acetamide structural class has demonstrated significant research interest, particularly in the field of oncology. Compounds based on this framework have been investigated as potential anticancer agents, showing cytotoxic and anti-proliferative efficacy against multiple cancer cell lines in preliminary studies . The mechanism of action for such compounds is an area of active investigation, with research suggesting they may interact with multiple biological targets. Some related phenoxy acetamide derivatives have been studied for their potential dual activity as cyclooxygenase-2 (COX-2) inhibitors and antiproliferative agents, indicating a possible link between anti-inflammatory and anticancer pathways . Other proposed mechanisms for this chemical class include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II . Intended Research Applications: • As a lead compound or intermediate in the synthesis and discovery of novel anticancer agents . • For pharmacological studies to explore structure-activity relationships (SAR) within the phenoxy acetamide family . • As a chemical probe for investigating mechanisms of cell proliferation and apoptosis . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-10-14(17)16-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZCGDXSJPVRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-(4-phenoxyphenyl)acetamide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-amino-N-(4-phenoxyphenyl)acetamide, a molecule of interest in the field of medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from closely related analogues to project its chemical properties, potential synthetic routes, and pharmacological relevance. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the foundational chemistry and potential applications of this and similar chemical scaffolds.

Introduction: The Phenoxy Acetamide Scaffold

Phenoxy acetamide derivatives are a significant class of organic compounds that have garnered considerable attention in pharmaceutical research. The core structure, characterized by an acetamide linker connecting a phenoxy group to another aromatic moiety, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties. The introduction of an amino group at the 2-position of the acetamide, as in the case of 2-amino-N-(4-phenoxyphenyl)acetamide, is a key structural modification that can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing its drug-like characteristics.

Chemical Structure and Molecular Properties

The fundamental characteristics of 2-amino-N-(4-phenoxyphenyl)acetamide are derived from its constituent functional groups: a primary amine, an amide, a phenoxy ether linkage, and two phenyl rings.

Table 1: Chemical and Molecular Properties of 2-amino-N-(4-phenoxyphenyl)acetamide

PropertyValueSource
IUPAC Name 2-amino-N-(4-phenoxyphenyl)acetamidePredicted
Molecular Formula C₁₄H₁₄N₂O₂Calculated
Molecular Weight 242.27 g/mol Calculated
Chemical Structure Chemical Structure of 2-amino-N-(4-phenoxyphenyl)acetamidePredicted
CAS Number Not available

The molecular weight is calculated based on the atomic weights of its constituent elements. The structure consists of a glycinamide (2-aminoacetamide) moiety where the amide nitrogen is substituted with a 4-phenoxyphenyl group.

Proposed Synthesis and Rationale

A plausible synthetic route for 2-amino-N-(4-phenoxyphenyl)acetamide can be devised based on established amidation reactions. A common and effective method involves the coupling of a protected amino acid with an amine.

Synthetic Workflow

A logical approach would be a two-step synthesis starting from 4-phenoxyaniline and a protected glycine derivative, such as N-Boc-glycine (tert-butyloxycarbonyl-glycine).

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection 4-phenoxyaniline 4-phenoxyaniline Intermediate N-Boc-2-amino-N-(4-phenoxyphenyl)acetamide 4-phenoxyaniline->Intermediate N-Boc-glycine N-Boc-glycine N-Boc-glycine->Intermediate Coupling_Agent Coupling Agent (e.g., DCC/DMAP) Coupling_Agent->Intermediate Final_Product 2-amino-N-(4-phenoxyphenyl)acetamide Intermediate->Final_Product Acidic_Conditions Acidic Conditions (e.g., TFA in DCM) Acidic_Conditions->Final_Product

Caption: Proposed two-step synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-2-amino-N-(4-phenoxyphenyl)acetamide

  • To a solution of N-Boc-glycine (1.0 eq) and 4-phenoxyaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide (Final Product)

  • Dissolve the N-Boc-protected intermediate from Step 1 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the final product, if necessary, by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 2-amino-N-(4-phenoxyphenyl)acetamide would be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Singlet for the CH₂ protons adjacent to the amino and carbonyl groups.- Multiplets in the aromatic region corresponding to the protons of the two phenyl rings.- Broad singlet for the NH₂ protons.- Singlet for the amide NH proton.
¹³C NMR - Signal for the carbonyl carbon of the amide.- Signals for the CH₂ carbon.- Multiple signals in the aromatic region for the carbons of the phenyl rings.
IR (Infrared) Spectroscopy - N-H stretching vibrations for the primary amine and the amide around 3300-3500 cm⁻¹.- C=O stretching vibration of the amide around 1650 cm⁻¹.- C-O-C stretching for the ether linkage around 1240 cm⁻¹.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of 2-amino-N-(4-phenoxyphenyl)acetamide, the broader class of phenoxy acetamide derivatives has shown promise in several therapeutic areas.[1]

Anticancer Potential

Many acetamide derivatives have been investigated for their anticancer properties.[2] The mechanism of action often involves the inhibition of critical enzymes or signaling pathways that are dysregulated in cancer cells. The structural motifs within 2-amino-N-(4-phenoxyphenyl)acetamide, particularly the phenoxy and aromatic amine components, are found in various known kinase inhibitors and other anticancer agents.

Anticancer_Mechanism Molecule 2-amino-N-(4-phenoxyphenyl)acetamide Target Potential Biological Target (e.g., Kinase, Enzyme) Molecule->Target Inhibition Inhibition of Activity Target->Inhibition Downstream Disruption of Downstream Signaling Pathways Inhibition->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis Proliferation Inhibition of Cell Proliferation Downstream->Proliferation

Caption: Hypothetical mechanism of anticancer action.

Anti-inflammatory and Antioxidant Activity

Phenoxy acetamide derivatives have also been explored for their anti-inflammatory and antioxidant activities.[3][4] Chronic inflammation and oxidative stress are implicated in a variety of diseases, including neurodegenerative disorders and cardiovascular diseases. The ability of the phenoxy moiety to participate in radical scavenging and the potential for the amino and amide groups to interact with biological targets make this scaffold a candidate for the development of novel anti-inflammatory agents.

Conclusion and Future Directions

2-amino-N-(4-phenoxyphenyl)acetamide represents a molecule with significant potential for further investigation in the field of drug discovery. Based on the established pharmacology of related compounds, it is a promising candidate for screening against various biological targets, particularly in the areas of oncology and inflammatory diseases. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation. Future research should focus on the synthesis and in-vitro screening of this compound to validate its predicted therapeutic potential.

References

  • Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]

  • PubChem. (n.d.). 2-phenoxy-N-(4-phenoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-amino-5-(4-bromophenoxy)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. [Link]

  • MOLBASE. (n.d.). Acetamide, N-(2-amino-3-methylphenyl)-2-(4-methoxyphenoxy)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Phenoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-Amino-2-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • ResearchGate. (2014). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

  • MolAid. (n.d.). 2- -N-(4-phenoxyphenyl)acetamide. Retrieved from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-amino-2-(o-hydroxyphenyl)-2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PMC. [Link]

  • NIST. (n.d.). Acetamide, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). acetamide, N-[2-(4-methoxyphenyl)ethyl]-2-[(phenylmethyl)(phenylsulfonyl)amino]-. Retrieved from [Link]

  • NIST. (n.d.). N-(2-amino-4-nitrophenyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • US EPA. (n.d.). Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]-. Substance Details - SRS. Retrieved from [Link]

Sources

Technical Whitepaper: 2-Amino-N-(4-phenoxyphenyl)acetamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule countermeasures against Botulinum Neurotoxin Serotype A (BoNT/A)—the most lethal biological toxin known to humanity—requires precise targeting of its catalytic machinery. 2-amino-N-(4-phenoxyphenyl)acetamide (CAS: 1282108-84-2) is a highly specialized molecular fragment identified through rational, fragment-based drug design (FBDD). This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, synthetic methodology, and its mechanistic role as a competitive inhibitor of the BoNT/A light chain (LC) metalloprotease.

Chemical Identity and Physicochemical Profiling

The IUPAC nomenclature of this compound, 2-amino-N-(4-phenoxyphenyl)acetamide , precisely maps its structural topology:

  • Core Scaffold: An acetamide base, where the alpha-carbon is substituted with a primary amine, forming a 2-aminoacetamide moiety.

  • Aryl Substitution: The amide nitrogen is covalently bonded to a 4-phenoxyphenyl group (a diphenyl ether derivative), providing significant lipophilicity and steric bulk.

This specific structural arrangement is not arbitrary; it is engineered to exploit the spatial geometry of target metalloproteases. Below is the consolidated physicochemical profile of the compound ()[1].

Table 1: Physicochemical and Structural Data
PropertyValue
IUPAC Name 2-amino-N-(4-phenoxyphenyl)acetamide
CAS Registry Number 1282108-84-2
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN
InChIKey OBZCGDXSJPVRFQ-UHFFFAOYSA-N
Physical State White solid (post-lyophilization)
Target Affinity (BoNT/A LC) IC50 ≈ 120 μM

Mechanistic Role in BoNT/A Light Chain Inhibition

Botulinum neurotoxin serotype A exerts its paralytic effect by endocytosing into presynaptic neurons, where its 50 kDa Light Chain (LC)—a zinc-dependent metalloprotease—cleaves the SNARE protein SNAP-25, halting neurotransmitter exocytosis.

During the development of covalent BoNT/A inhibitors, 2-amino-N-(4-phenoxyphenyl)acetamide was identified as a critical binding fragment ()[2]. Its mechanism of action relies on a dual-pharmacophore interaction:

  • Zinc Chelation: The primary amine and the carbonyl oxygen of the acetamide moiety form a bidentate chelation complex with the catalytic Zn2+ ion in the BoNT/A active site[2].

  • Hydrophobic Anchoring: The 4-phenoxyphenyl group is perfectly angled to occupy the adjacent hydrophobic S1' pocket, stabilizing the complex through

    
     and Van der Waals interactions[2].
    

This fragment acts as a weak competitive inhibitor (IC50 = 120 μM) and serves as the foundation for more complex irreversible inhibitors (e.g., benzoquinone-linked derivatives) designed to permanently modify the adjacent Cys165 residue ()[2],[3].

Mechanism cluster_target Enzyme Target Sites cluster_ligand 2-amino-N-(4-phenoxyphenyl)acetamide BoNT BoNT/A LC Active Site Zn Catalytic Zn2+ S1 S1' Hydrophobic Pocket Acetamide Amino Acetamide Acetamide->Zn Zinc Chelation Aryl 4-Phenoxyphenyl Acetamide->Aryl Intramolecular Bond Aryl->S1 Hydrophobic Binding

Fig 1: Fragment-based binding mechanism of 2-amino-N-(4-phenoxyphenyl)acetamide in BoNT/A LC.

Chemical Synthesis: A Self-Validating Protocol

The synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide is achieved through a highly efficient two-step protocol involving amide coupling followed by acidic deprotection ()[2].

Synthesis Step1 4-Phenoxyaniline + Boc-Gly-OH Step2 Amide Coupling (EDC/HOBt) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 Deprotection (1:1 TFA/DCM) Step3->Step4 Step5 Target Compound (Yield ~89%) Step4->Step5

Fig 2: Step-by-step synthetic workflow for 2-amino-N-(4-phenoxyphenyl)acetamide.

Step-by-Step Methodology
  • Coupling Activation: Dissolve 1.0 eq of Boc-Gly-OH in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.

    • Causality: EDC/HOBt activates the carboxylic acid to an active ester, preventing racemization and making it highly electrophilic for the incoming amine.

  • Amide Formation: Add 1.0 eq of 4-phenoxyaniline and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

    • Self-Validation (QC 1): Perform Thin-Layer Chromatography (TLC). The disappearance of the 4-phenoxyaniline spot confirms complete conversion.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Recrystallize the crude product to afford the Boc-protected intermediate.

    • Causality: Recrystallization removes water-soluble urea byproducts generated by EDC, ensuring absolute purity before the sensitive deprotection step. (Expected yield: ~89% as a white solid)[2].

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 30 minutes at room temperature[2].

    • Causality: The 1:1 TFA/DCM ratio provides the exact acidic strength required to cleave the tert-butyloxycarbonyl (Boc) protecting group as isobutylene and CO2 gases, without hydrolyzing the newly formed amide bond.

  • Isolation: Evaporate the solvent under reduced pressure. Lyophilize to yield the final product, 2-amino-N-(4-phenoxyphenyl)acetamide.

    • Self-Validation (QC 2): Conduct 1H NMR (600 MHz, MeOD). The complete absence of the massive 9H singlet at ~1.4 ppm confirms total Boc removal, while the presence of a 2H singlet at 3.85 ppm confirms the intact alpha-carbon protons[2].

In Vitro Enzymatic Assay: BoNT/A LC Cleavage Protocol

To evaluate the inhibitory efficacy of this compound (ChEMBL Target ID: CHEMBL3379826)[1], a FRET-based SNAP-25 cleavage assay is utilized. This protocol is designed as a self-validating system to eliminate false positives caused by inner-filter effects or enzyme degradation.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant BoNT/A LC to 2 nM in an assay buffer containing 50 mM HEPES (pH 7.4), 0.05% Tween-20, and 50 μM ZnCl2.

    • Causality: Supplementing the buffer with Zn2+ is critical; it prevents the apo-enzyme from forming, ensuring the metalloprotease active site is fully functional and capable of interacting with the inhibitor's chelating moiety.

  • Inhibitor Pre-Incubation: Dispense 2-amino-N-(4-phenoxyphenyl)acetamide into a 96-well microtiter plate at varying concentrations (10 μM to 500 μM). Add the enzyme solution and pre-incubate at 37°C for 30 minutes.

    • Causality: Metalloprotease inhibitors require time to establish thermodynamic equilibrium with the catalytic zinc. Skipping pre-incubation leads to artificially inflated IC50 values.

  • Substrate Introduction: Initiate the reaction by adding 10 μM of a fluorogenic SNAP-25 substrate (e.g., SNAPtide).

  • Fluorescence Monitoring: Monitor the reaction continuously using a microplate reader (Ex/Em wavelengths specific to the FRET pair, e.g., 320/420 nm) for 60 minutes.

    • Self-Validation (QC): The assay must include three strict controls:

      • Positive Control: A known zinc chelator (e.g., EDTA) to prove the assay can detect inhibition.

      • Negative Control (Vehicle): DMSO only, to establish the uninhibited maximum initial velocity (

        
        ).
        
      • Background Control: Substrate without enzyme, to subtract auto-hydrolysis baseline fluorescence.

  • Data Synthesis: Calculate the fractional activity (

    
    ) and plot against the log of the inhibitor concentration. Fit the data to a four-parameter logistic non-linear regression model to derive the IC50 (~120 μM)[2].
    

References

  • ChemSrc. (n.d.). 1282108-84-2_2-amino-N-(4-phenoxyphenyl)acetamide. Retrieved from[Link]

  • Bremer, P. T., Hixon, M. S., & Janda, K. D. (2014). Benzoquinones as inhibitors of botulinum neurotoxin serotype A. Bioorganic & Medicinal Chemistry, 22(15), 3971–3981. Retrieved from[Link]

  • ChEMBL Database. (n.d.). Assay Report Card: CHEMBL3379826 (Competitive inhibition of recombinant Clostridium botulinum neurotoxin serotype A light chain). European Bioinformatics Institute. Retrieved from[Link]

Sources

The Multifaceted Biological Activities of Phenoxyphenyl Acetamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxyphenyl acetamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core structure, characterized by a phenoxy group linked to an acetamide moiety, provides a flexible scaffold for chemical modifications, allowing for the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth review of the diverse biological activities of phenoxyphenyl acetamide derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Anticancer Activity

Phenoxyphenyl acetamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2] Their anticancer mechanisms are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes involved in DNA repair and cell proliferation.[2]

Mechanisms of Anticancer Action

1. Induction of Apoptosis:

A primary mechanism by which phenoxyphenyl acetamides exert their anticancer effects is through the induction of apoptosis. This programmed cell death is crucial for eliminating damaged or cancerous cells. These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. Phenoxyphenyl acetamides can modulate the expression of the Bcl-2 family of proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[2]

  • Extrinsic Pathway: This pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface. While less commonly reported for this class of compounds, some derivatives may engage with death receptors, leading to the activation of caspase-8 and the subsequent cascade of executioner caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Phenoxyphenyl\nAcetamides Phenoxyphenyl Acetamides Bax_up Bax upregulation Phenoxyphenyl\nAcetamides->Bax_up Bcl2_down Bcl-2 downregulation Phenoxyphenyl\nAcetamides->Bcl2_down Mitochondrion Mitochondrion Bax_up->Mitochondrion Bcl2_down->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathways induced by phenoxyphenyl acetamides.

2. Cell Cycle Arrest:

Phenoxyphenyl acetamides can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, most notably at the G1/S and G2/M transitions.[2] This arrest prevents the cells from entering the DNA synthesis (S) or mitotic (M) phases, thereby inhibiting their division. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, some derivatives have been shown to downregulate the expression of Cyclin D1, a key regulator of the G1/S transition.[2]

Cell_Cycle_Arrest Phenoxyphenyl\nAcetamides Phenoxyphenyl Acetamides CyclinD1_down Cyclin D1 downregulation Phenoxyphenyl\nAcetamides->CyclinD1_down G2_M_Arrest G2/M Phase Arrest Phenoxyphenyl\nAcetamides->G2_M_Arrest G1_S_Arrest G1/S Phase Arrest CyclinD1_down->G1_S_Arrest

Caption: Cell cycle arrest induced by phenoxyphenyl acetamides.

3. PARP-1 Inhibition:

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 can lead to the accumulation of DNA damage and subsequent cell death. Some phenoxyphenyl acetamide derivatives have been identified as potent PARP-1 inhibitors.[3] By blocking the action of PARP-1, these compounds prevent the repair of single-strand DNA breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of phenoxyphenyl acetamides is significantly influenced by the nature and position of substituents on the aromatic rings. A general observation is that the presence of halogen atoms (e.g., chlorine, bromine) on the phenoxy ring tends to enhance cytotoxic activity.[1]

Substituent on Phenoxy RingPositionEffect on Anticancer ActivityReference
Halogens (Cl, Br)4-positionIncreased activity[1]
Nitro (NO2)4-positionVariable, some derivatives show good activity[1]
Methoxy (OCH3)4-positionGenerally decreased activity[1]
tert-Butyl4-positionGenerally decreased activity[1]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Phenoxyphenyl acetamides have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators.[1][4]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are largely attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, phenoxyphenyl acetamides can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

Anti_Inflammatory_Pathway Inflammatory\nStimuli Inflammatory Stimuli COX2 COX-2 Inflammatory\nStimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyphenyl\nAcetamides Phenoxyphenyl Acetamides Phenoxyphenyl\nAcetamides->COX2

Caption: Mechanism of COX-2 inhibition by phenoxyphenyl acetamides.

Structure-Activity Relationship (SAR) in Anti-inflammatory Activity

Similar to their anticancer effects, the anti-inflammatory activity of phenoxyphenyl acetamides is influenced by the substitution pattern. Halogen substitution on the phenoxy ring has been shown to be favorable for anti-inflammatory potency.[1] The presence of a 4-chlorophenyl group on the acetamide nitrogen has also been associated with significant anti-inflammatory and analgesic effects.[1]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Phenoxyphenyl acetamides have demonstrated promising activity against a variety of bacterial and fungal pathogens.[6][7]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. Some studies suggest that these compounds may interfere with the synthesis of the bacterial cell wall or inhibit critical enzymes necessary for microbial survival.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial spectrum and potency of phenoxyphenyl acetamides are dependent on their structural features. For instance, in a series of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, the nature of the substituent on the phenoxy ring was found to be crucial for activity.[7] Derivatives with an ethyl group or a quinolin-8-yloxy group on the phenoxy moiety exhibited notable antimicrobial effects.[7]

Substituent on Phenoxy RingEffect on Antimicrobial ActivityReference
EthylNotable activity[7]
Quinolin-8-yloxyNotable activity[7]

Antiviral Activity

Several phenoxyphenyl acetamide derivatives have been identified as potent inhibitors of viral replication, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[8][9]

Mechanism of Antiviral Action

The antiviral mechanism of these compounds appears to be distinct from that of currently used antiviral drugs. For some derivatives, the antiviral activity is proposed to involve direct interaction with the viral particle, thereby interfering with the adsorption and internalization steps of the viral replication cycle.[10]

Structure-Activity Relationship (SAR) in Antiviral Activity

The antiviral potency is highly dependent on the specific substitutions on the phenoxyphenyl acetamide scaffold. For instance, the incorporation of a uracil moiety has been shown to yield compounds with high inhibitory activity against HCMV replication.[8]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Phenoxyphenyl acetamides have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals.[11][12]

Mechanism of Antioxidant Action

The antioxidant mechanism of these compounds is likely due to the presence of the phenoxy group, which can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

Neuroprotective Activity

Neurodegenerative diseases and ischemic stroke represent significant health challenges. Some phenoxyphenyl acetamide derivatives have demonstrated neuroprotective effects in preclinical models.[13][14]

Mechanism of Neuroprotective Action

The neuroprotective mechanisms of these compounds are multifaceted and can include:

  • Inhibition of excitotoxicity: Protecting neurons from damage caused by excessive stimulation by neurotransmitters like glutamate.[13]

  • Regulation of energy homeostasis: Improving the recovery of energy metabolism in the brain following ischemic events.[14]

  • Anti-apoptotic effects: Inhibiting the apoptotic pathways that lead to neuronal cell death.[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of phenoxyphenyl acetamides.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with phenoxyphenyl acetamides Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate to allow formazan formation MTT_Addition->Incubation Solubilization 5. Solubilize formazan crystals with DMSO Incubation->Solubilization Absorbance_Reading 6. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phenoxyphenyl acetamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxyphenyl acetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Phenoxyphenyl acetamide derivatives

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (different doses). Administer the test compounds or reference drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with phenoxyphenyl acetamides

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treating the cells with the test compounds for the desired time, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion

Phenoxyphenyl acetamides have emerged as a highly promising class of compounds with a remarkable diversity of biological activities. Their potential applications in cancer, inflammation, infectious diseases, and neurodegenerative disorders warrant further investigation. The ability to readily modify their chemical structure provides a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the therapeutic potential of novel phenoxyphenyl acetamide derivatives and to elucidate their underlying mechanisms of action. Continued research in this area holds significant promise for the development of new and effective therapeutic agents to address a wide range of unmet medical needs.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed. [Link]

  • Kumar, C., Dash, A., Singh, R., Amin, T., Suresh, S., Goswami, A., & Phatake, R. S. (2025). Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. Bioorganic chemistry, 159, 108413. [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67–70. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. (n.d.). [Link]

  • Paramonova, M. P., Gureeva, E. S., Ozerov, A. A., Chupakhin, O. N., Charushin, V. N., Dehaen, W., & Seley-Radtke, K. L. (2015). 2-(2,4-Dioxy-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(4-phenoxyphenyl)-acetamides as a novel class of cytomegalovirus replication inhibitors. Acta naturae, 7(4), 142–145. [Link]

  • Assaying cell cycle status using flow cytometry. (2015). Current protocols in immunology, 111, 5.7.1–5.7.15. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). [Link]

  • Huang, J., Liu, Y., Chen, Y., Liu, Y., Zhang, Y., & Chen, J. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Molecular and cellular biochemistry, 384(1-2), 109–116. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. (n.d.). [Link]

  • de Souza, N. C., da Silva, G. P., de Oliveira, D. N., de Souza, A. M., de Almeida, M. V., & da Silva, C. C. (2025). Evaluation of Antiviral Activity of N-Phenyl-2-Phenoxyacetamides Derived from Carvacrol against Mayaro Virus: In Vitro Analyses and In Silico Insights. ACS omega. [Link]

  • Paramonova, M. P., Gureeva, E. S., Ozerov, A. A., Chupakhin, O. N., Charushin, V. N., Dehaen, W., & Seley-Radtke, K. L. (2015). 2-(2,4-Dioxy-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(4-phenoxyphenyl)-acetamides as a novel class of cytomegalovirus replication inhibitors. Acta naturae, 7(4), 142–145. [Link]

  • Thayyullathil, F., Chathoth, S., & Galadari, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 2279, 1–9. [Link]

  • Zheng, J., Ghorbani, M., Liu, Y., & Chen, G. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (79), e50697. [Link]

  • PARP1 Activity Assay. Tulip Biolabs. (n.d.). [Link]

  • Di-Mauro, D., Faraone, I., & Milella, L. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 15(4), 2217–2225. [Link]

  • Di Mauro, D., Faraone, I., & Milella, L. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules (Basel, Switzerland), 15(4), 2217–2225. [Link]

  • Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(12), 1083-1094. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • S. S. S., & S. S. S. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 103632. [Link]

  • Liu, Y., Zhang, Y., Chen, Y., Liu, Y., & Huang, J. (2014). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicology and applied pharmacology, 277(3), 259–269. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Li, J. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 734–743. [Link]

  • Enzolution PARP1 Assay System. BellBrook Labs. (n.d.). [Link]

  • Al-Ostoot, F. H., Youssif, B. G., & Abdel-Wahab, B. F. (2018). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 23(12), 3128. [Link]

  • Pieper, A. A., McKnight, S. L., & Ready, J. M. (2010). Discovery of a pro-neurogenic, neuroprotective chemical. PloS one, 5(11), e15697. [Link]

  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate. (n.d.). [Link]

  • Moir, C. R., Geller, J. I., & Bowlin, T. L. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & medicinal chemistry letters, 25(5), 1162–1166. [Link]

  • Eldin, R. R. E., Saleh, M. A., Alotaibi, M. H., & Al-Karmalawy, A. A. (2026). Design, Synthesis, and Evaluation of Novel 2-(4-Benzylideneamino)phenoxy)acetamides as Antibacterial Agents. ResearchGate. [Link]

  • El-Sayed, M. A., El-Gamal, M. I., & Anbar, A. A. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules (Basel, Switzerland), 28(21), 7309. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (2007). [Link]

  • Stanková, T., Gunišová, S., & Valenčíková, E. (2024). 2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide structural motif representing a framework for selective SIRT2 inhibition. Archiv der Pharmazie, e2400109. [Link]

  • El-Sabbagh, O. I., Baraka, M. M., & Daabees, H. G. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in chemistry, 7, 243. [Link]

Sources

Targeted Inhibition of Botulinum Neurotoxin Serotype A: Mechanistic Insights into 2-Amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Botulinum neurotoxin serotype A (BoNT/A), produced by Clostridium botulinum, is the most acutely lethal biological toxin known to humanity and a recognized bioterrorism threat. While its localized paralytic effects are utilized in cosmetic and clinical neuromuscular therapies, systemic intoxication (botulism) results in prolonged flaccid paralysis and respiratory failure. The extraordinary persistence of BoNT/A intoxication—often lasting months—is driven by the longevity of its catalytic Light Chain (LC) within the neuronal cytosol.

This technical guide explores the therapeutic targeting of the BoNT/A LC using the small-molecule competitive inhibitor 2-amino-N-(4-phenoxyphenyl)acetamide . By dissecting its binding mechanics, structure-activity relationships, and its evolutionary role as a scaffold for targeted covalent inhibitors, this whitepaper provides drug development professionals with a comprehensive blueprint for advancing anti-botulinum therapeutics.

Mechanistic Target Analysis: The BoNT/A Light Chain

Structurally, the BoNT/A holotoxin consists of a 100 kDa heavy chain responsible for neuronal targeting and endosomal translocation, and a 50 kDa light chain (LC) that acts as a highly specific zinc-dependent metalloprotease [1]. Once translocated into the cytosol of presynaptic cholinergic neurons, the BoNT/A LC cleaves SNAP-25 (Synaptosomal-Associated Protein, 25 kDa), a critical SNARE complex protein required for the exocytosis of acetylcholine.

The Role of 2-Amino-N-(4-phenoxyphenyl)acetamide

The development of small-molecule inhibitors against BoNT/A LC has historically been hampered by the highly dynamic and flexible nature of its active site. 2-amino-N-(4-phenoxyphenyl)acetamide emerged from fragment-based drug design as a highly rationalized competitive inhibitor. Its efficacy is driven by a dual-pharmacophore binding mode:

  • Zinc Chelation: The amino acetamide moiety acts as a metal-binding group (MBG), directly coordinating the catalytic

    
     ion situated within the HEXXH motif of the active site.
    
  • Hydrophobic Anchoring: The 4-phenoxyphenyl tail is perfectly angled to project into the S1' hydrophobic pocket of the enzyme. This pocket is critical for substrate recognition, and occupying it provides the inhibitor with high selectivity against BoNT/A over off-target human matrix metalloproteinases (MMPs).

G BoNT BoNT/A Holotoxin Internalization Neuronal Endocytosis BoNT->Internalization Translocation LC Translocation to Cytosol Internalization->Translocation ActiveLC Active BoNT/A Light Chain (Zn2+ Metalloprotease) Translocation->ActiveLC SNAP25 SNAP-25 Cleavage ActiveLC->SNAP25 Catalyzes Paralysis Flaccid Paralysis SNAP25->Paralysis Blocks ACh Release Inhibitor 2-amino-N-(4-phenoxyphenyl)acetamide (Competitive Inhibitor) Inhibitor->ActiveLC Chelates Zn2+ & Blocks S1' Pocket

Fig 1: Pathogenesis of BoNT/A and the mechanistic intervention point of the acetamide inhibitor.

Evolutionary Drug Design: From Reversible to Irreversible Inhibition

A fundamental pharmacokinetic challenge in treating botulism is the extreme intracellular half-life of the BoNT/A LC, which evades host proteasomal degradation and persists for up to 6 months [2]. Reversible competitive inhibitors, such as the base 2-amino-N-(4-phenoxyphenyl)acetamide, require sustained, high systemic concentrations to prevent the enzyme from resuming cleavage once the drug washes out.

To counteract toxin persistence, researchers utilized the 2-amino-N-(4-phenoxyphenyl)acetamide scaffold to engineer Targeted Covalent Inhibitors (TCIs) [1].

Rational Design of Benzoquinone Derivatives

By analyzing the co-crystal structure of the BoNT/A LC, structural biologists identified an allosteric, nucleophilic cysteine residue (Cys165 ) located proximally to the S1' pocket.

  • The Strategy: A 1,4-benzoquinone (BQ) electrophilic warhead (a Michael acceptor) was attached to the phenoxyphenyl tail via a methylene linker.

  • The Mechanism: The amino acetamide core rapidly drives the molecule into the active site (reversible affinity phase), perfectly positioning the BQ warhead to undergo an irreversible Michael addition with the thiol group of Cys165 (covalent inactivation phase). This permanently neutralizes the enzyme, decoupling therapeutic efficacy from systemic drug clearance rates.

Workflow Scaffold Base Scaffold 2-amino-N-(4-phenoxyphenyl)acetamide Binding Binding Mode Zn2+ Chelation S1' Pocket Anchoring Scaffold->Binding Warhead Electrophilic Warhead 1,4-Benzoquinone (BQ) Michael Acceptor Binding->Warhead Fragment Linking Covalent Targeted Covalent Inhibitor BQ-Linked Derivative Warhead->Covalent Methylene Linker Target Irreversible Target Cys165 Modification Long-term Inactivation Covalent->Target Irreversible Binding

Fig 2: Rational design workflow transforming a reversible scaffold into a targeted covalent inhibitor.

Quantitative Structure-Activity Relationship (QSAR)

The addition of the BQ warhead to the base scaffold resulted in a dramatic enhancement of inhibitory potency, validating the targeted covalent strategy.

Table 1: Inhibitory Profile of 2-amino-N-(4-phenoxyphenyl)acetamide and Derivatives

Compound ClassificationCore StructureTarget

(μM)
Primary Binding Mode
Base Scaffold (Reversible)2-amino-N-(4-phenoxyphenyl)acetamideBoNT/A LC~120.0Competitive (Zn²⁺ Chelation & S1' Pocket)
TCI Derivative (Irreversible)BQ-linked phenoxyphenyl acetamideBoNT/A LC~4.6Covalent (Targeted Cys165 Modification)

Note: The BQ-linked derivative exhibits a ~26-fold increase in potency compared to the base scaffold, driven by the


 component of the irreversible binding kinetics [1].

Experimental Methodologies for Target Validation

To ensure rigorous scientific integrity, the evaluation of these inhibitors requires a self-validating system of sequential assays. The following protocols detail the causality and methodology behind validating 2-amino-N-(4-phenoxyphenyl)acetamide and its derivatives.

Protocol 1: High-Throughput FRET-Based SNAPtide Assay (Primary Screen)

Causality: FRET assays provide rapid, real-time kinetic data for metalloprotease activity. Pre-incubation is critical in this protocol to allow slow-binding or covalent inhibitors to reach thermodynamic equilibrium before substrate introduction.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 0.01% Tween-20 (to prevent non-specific aggregation), and

    
    
    
    
    
    .
  • Enzyme Pre-incubation: Incubate 2 nM recombinant BoNT/A LC with varying concentrations of the inhibitor (0.1 μM to 500 μM) for 30 minutes at 37°C.

  • Reaction Initiation: Add 5 μM of the fluorogenic SNAPtide substrate (a synthetic peptide mimicking the SNAP-25 cleavage site).

  • Kinetic Monitoring: Continuously monitor fluorescence (Ex: 320 nm / Em: 420 nm) using a microplate reader for 60 minutes. Calculate the initial velocity (

    
    ) to derive the apparent 
    
    
    
    .
Protocol 2: HPLC-Based 66-mer Cleavage Assay (Secondary Validation)

Causality: Small molecules often act as Pan-Assay Interference Compounds (PAINS) by quenching fluorescence in FRET assays, leading to false positives. The 66-mer assay utilizes a physiologically relevant, unlabeled segment of SNAP-25, relying on physical chromatographic separation to confirm true catalytic inhibition.

  • Reaction Setup: Incubate BoNT/A LC with the inhibitor and a 66-mer SNAP-25 peptide substrate for 2 hours at 37°C.

  • Reaction Quenching: Terminate the reaction by adding 0.1% Trifluoroacetic acid (TFA), which denatures the metalloprotease.

  • Chromatographic Separation: Inject the sample into a Reverse-Phase HPLC system equipped with a C18 column. Utilize a linear gradient of water/acetonitrile (with 0.1% TFA).

  • Quantification: Measure the Area Under the Curve (AUC) at 214 nm for the intact 66-mer peak versus the cleaved product peaks to precisely quantify inhibition.

Protocol 3: LC-MS/MS Covalent Adduct Mapping

Causality: To definitively prove that the BQ-linked derivative operates via the proposed targeted covalent mechanism, mass spectrometry is required to map the exact amino acid modification.

  • Complex Formation: Incubate BoNT/A LC with a 10-fold molar excess of the BQ-linked inhibitor for 4 hours.

  • Proteolytic Digest: Denature the protein, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and perform an overnight tryptic digest.

  • Peptide Sequencing: Analyze the resulting peptide fragments via LC-MS/MS.

  • Data Analysis: Search the spectra for a specific mass shift corresponding to the molecular weight of the BQ warhead on the peptide fragment containing Cys165, confirming allosteric modification.

Conclusion

The compound 2-amino-N-(4-phenoxyphenyl)acetamide represents a critical milestone in anti-botulinum drug discovery. By successfully occupying the S1' pocket and chelating the catalytic zinc ion, it provides a highly specific, competitive baseline for BoNT/A LC inhibition. More importantly, its structural geometry makes it an ideal scaffold for the rational design of targeted covalent inhibitors. By linking an electrophilic warhead to this scaffold, researchers can permanently inactivate the long-lived BoNT/A enzyme, offering a viable pathway toward a definitive, single-dose post-exposure therapeutic for botulism.

References

  • Benzoquinones as Inhibitors of Botulinum Neurotoxin Serotype A Source: Bioorganic & Medicinal Chemistry (2014) URL:[Link]

  • Covalent Modifiers of Botulinum Neurotoxin Counteract Toxin Persistence Source: ACS Chemical Biology (2019) URL:[Link]

Comprehensive Technical Guide: Toxicity and Safety Analysis of 2-amino-N-(4-phenoxyphenyl)acetamide

[1]

Executive Summary

This technical guide provides an in-depth safety and toxicity analysis of 2-amino-N-(4-phenoxyphenyl)acetamide (CAS 1282108-84-2).[1] As a structural hybrid of glycinamide and 4-phenoxyaniline , this compound presents a unique safety profile characterized by potential kinase inhibitory activity and aniline-associated hematological risks.[1]

Critical Hazard Alert: While direct toxicological data for this specific molecule is limited, Read-Across Analysis from its primary metabolite, 4-phenoxyaniline (CAS 139-59-3), indicates significant risks of skin sensitization , methemoglobinemia , and potential mutagenicity .[1] All handling must strictly adhere to Occupational Exposure Band (OEB) 3 standards until definitive empirical data proves otherwise.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Understanding the physicochemical nature of the compound is the first step in predicting bioavailability and exposure risks.

Substance Identification
ParameterDetail
Chemical Name 2-amino-N-(4-phenoxyphenyl)acetamide
CAS Number 1282108-84-2
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Structural Class Phenoxyaniline derivative; Glycinamide derivative
Synonyms Glycine 4-phenoxyanilide; N-(4-phenoxyphenyl)glycinamide
Predicted Physicochemical Properties

Data derived from QSAR modeling and structural analogs.

PropertyValue (Predicted)Implication for Safety
LogP (Octanol/Water) ~2.1 – 2.5Moderate lipophilicity; potential for membrane permeability and bioaccumulation.[1]
Water Solubility Low to ModerateMay require DMSO/Ethanol for stock solutions; dust inhalation risk is higher than vapor risk.[1]
pKa (Amine) ~8.0 (Primary amine)Exists as a cation at physiological pH; affects lysosomal trapping potential.
Topological Polar Surface Area ~55 ŲGood oral bioavailability predicted; systemic exposure risk is high if ingested.[1]

Part 2: Hazard Identification (Read-Across Analysis)[1]

In the absence of full-scale toxicological reports for CAS 1282108-84-2, we utilize a Read-Across Approach based on its metabolic hydrolysis products: Glycine (harmless) and 4-Phenoxyaniline (toxic).[1]

The Metabolic Activation Pathway

Upon systemic entry, amidases (e.g., fatty acid amide hydrolase or carboxylesterases) are predicted to cleave the amide bond, releasing the toxic pharmacophore.

MetabolicPathwayFigure 1: Predicted Metabolic Hydrolysis and Toxification PathwayParentParent Compound2-amino-N-(4-phenoxyphenyl)acetamideEnzymeLiver Amidases(Carboxylesterase 1/2)Parent->EnzymeHydrolysisMetabolite1Metabolite AGlycine(Non-Toxic)Enzyme->Metabolite1Metabolite2Metabolite B4-Phenoxyaniline(TOXIC PHARMACOPHORE)Enzyme->Metabolite2ToxEffectToxic Endpoints:1. Methemoglobinemia2. Skin Sensitization3. Mutagenicity RiskMetabolite2->ToxEffectBioactivation

GHS Hazard Classification (Inferred)

Based on the toxicity of 4-phenoxyaniline (CAS 139-59-3) and standard amide reactivity:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[3]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[2]

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Hematopoietic system - Methemoglobinemia).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Part 3: Toxicological Risk Assessment[1]

Hematological Toxicity (Methemoglobinemia)

Aniline derivatives are classic inducers of methemoglobinemia. The 4-phenoxyaniline moiety, once released, can undergo N-hydroxylation by CYP450 enzymes (specifically CYP2E1).[1]

  • Mechanism: The N-hydroxylamine metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot transport oxygen.

  • Symptoms: Cyanosis (blue skin/lips), fatigue, dizziness, and chocolate-brown blood.[1]

  • Risk Level: High.[1][4] Researchers must monitor for signs of hypoxia if accidental exposure occurs.[1]

Genotoxicity and Mutagenicity

4-Phenoxyaniline has shown positive results in in vitro mutagenicity assays (Ames test).[1]

  • Implication: The parent compound should be treated as a suspected mutagen .[1]

  • Control: Use of barrier protection is non-negotiable.[1][5] Pregnant personnel should avoid handling this compound.[1]

Kinase Inhibition Potential

The 4-phenoxyphenyl acetamide scaffold is a common motif in kinase inhibitors (e.g., Ibrutinib analogs).[1]

  • Off-Target Effects: Potential inhibition of EGFR, BTK, or PDGFR kinases could lead to skin rash, diarrhea, or cardiac arrhythmias upon high-dose exposure.[1]

Part 4: Safe Handling & Exposure Control[1][7]

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of particulates during weighing.[1]
Dermal Double Nitrile Gloves (0.11 mm min)Aniline derivatives can permeate standard gloves; double layering provides breakthrough indication.
Ocular Chemical Safety GogglesPrevents absorption via lacrimal ducts and direct irritation.[1]
Body Tyvek® Lab Coat / Sleeve CoversPrevents dust settling on street clothes.[1]
Engineering Controls
  • Primary: All open handling (weighing, dissolution) must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.

  • Secondary: Use anti-static weighing boats to prevent dust dispersal.[1]

Decontamination Protocol

In the event of a spill:

  • Evacuate the immediate area.

  • Don PPE (Double gloves, respirator, Tyvek suit).

  • Neutralize: While no specific neutralizer exists, 4-phenoxyaniline is soluble in organic solvents.[1] Use ethanol-soaked wipes to solubilize the residue, followed by a soap and water wash.[1]

  • Waste Disposal: Incineration is the only acceptable disposal method.[1] Do not flush down drains due to high aquatic toxicity.[1]

Part 5: Experimental Protocols for Safety Validation

To validate the safety profile of this specific lot or derivative, the following self-validating protocols are recommended.

Protocol A: Hydrolytic Stability Profiling

Objective: Determine the rate at which the toxic aniline moiety is released in physiological fluids.[1]

  • Preparation: Prepare a 10 mM stock of CAS 1282108-84-2 in DMSO.

  • Incubation: Spike stock into Simulated Gastric Fluid (pH 1.2) and PBS (pH 7.4) to a final concentration of 100 µM.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Add equal volume cold Acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Success Criteria: Appearance of a peak corresponding to 4-phenoxyaniline (retention time standard required) indicates instability.[1]

    • Calculation:

      
      .
      
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish an LD50 proxy for safe handling limits.

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Seeding: Seed 10,000 cells/well in 96-well plates; incubate 24h.

  • Dosing: Treat with serial dilutions of the compound (0.1 µM to 100 µM). Include Triton X-100 (1%) as a positive control (100% death).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570 nm.[1]

  • Interpretation:

    • IC50 < 10 µM: Highly Toxic (Handle as OEB 4).

    • IC50 10–100 µM: Moderately Toxic (Handle as OEB 3).

    • IC50 > 100 µM: Low Toxicity (Handle as OEB 1/2).

Part 6: Safety Assessment Workflow Visualization

The following diagram outlines the decision logic for classifying and handling this compound based on the data synthesized above.

SafetyWorkflowFigure 2: Toxicological Risk Assessment WorkflowStartNew Compound Intake:CAS 1282108-84-2CheckDataDirect Tox Data Available?Start->CheckDataReadAcrossPerform Read-Across:Target: 4-PhenoxyanilineCheckData->ReadAcrossNoHazIdentIdentify Hazards:1. Sensitizer2. Methemoglobinemia3. Aquatic ToxReadAcross->HazIdentExpValidExperimental Validation:MTT Assay + StabilityHazIdent->ExpValidOEB_AssignAssign OEB Level:Likely OEB 3 (Potent)ExpValid->OEB_AssignProtocolDevelop Handling Protocol:Fume Hood + Double GlovesOEB_Assign->Protocol

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 139-59-3, 4-Phenoxyaniline.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 4-Phenoxyaniline: GHS Classification and Labelling.[1] Retrieved from [Link]

  • ChemSRC. CAS 1282108-84-2 Entry and Physical Properties.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][4] Retrieved from [Link]

The Emergence of a Versatile Scaffold: A Technical Guide to the History and Significance of 2-amino-N-(4-phenoxyphenyl)acetamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-(4-phenoxyphenyl)acetamide framework has emerged as a privileged scaffold in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide traces the history and discovery of a key derivative, 2-amino-N-(4-phenoxyphenyl)acetamide, as a pivotal pharmaceutical intermediate. We will explore the synthetic pathways leading to this versatile building block, its physicochemical properties, and its crucial role in the synthesis of targeted therapies, with a particular focus on the development of novel nonsteroidal progesterone receptor (PR) antagonists. Through a detailed examination of the underlying chemistry and its applications, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the significance and potential of this important pharmaceutical intermediate.

Introduction: The Strategic Importance of the N-(4-phenoxyphenyl)acetamide Moiety in Drug Discovery

The quest for novel therapeutic agents with improved efficacy and safety profiles is a central theme in pharmaceutical research. A key strategy in this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, allowing for the development of a wide range of drugs. The N-(4-phenoxyphenyl)acetamide moiety has distinguished itself as one such scaffold. Its unique combination of a flexible ether linkage and a rigid aromatic system provides an ideal foundation for designing molecules that can fit into the binding pockets of various proteins with high affinity and specificity.

This guide focuses on a particularly valuable derivative within this class: 2-amino-N-(4-phenoxyphenyl)acetamide . The introduction of a primary amino group at the 2-position of the acetamide side chain provides a crucial handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening and optimization. The journey of this intermediate from a laboratory curiosity to a key building block in the synthesis of potential new medicines is a compelling narrative of rational drug design and synthetic innovation.

The Genesis of a Scaffold: Early Investigations and the Rise of Phenoxy Acetamide Derivatives

The exploration of phenoxy acetamide derivatives in medicinal chemistry has its roots in the broader investigation of acetamides and their diverse biological activities. Acetamide-containing molecules have long been recognized for their therapeutic potential, with activities ranging from analgesic and anti-inflammatory to anticancer and anticonvulsant.[1] Early research into modifying the N-phenylacetamide structure revealed that the incorporation of a phenoxy group could significantly influence the pharmacological properties of the resulting compounds.

The initial discovery of the therapeutic potential of the N-(4-phenoxyphenyl) scaffold can be traced back to the systematic exploration of molecules capable of modulating nuclear hormone receptors. These receptors, which play a critical role in a wide range of physiological processes, have been a major focus of drug discovery efforts for decades.

A Pivotal Application: The Synthesis of Nonsteroidal Progesterone Receptor Antagonists

A significant breakthrough in the application of the N-(4-phenoxyphenyl) scaffold came with the development of novel nonsteroidal progesterone receptor (PR) antagonists.[2][3][4] Progesterone and its receptor are key players in the female reproductive system and are implicated in various diseases, including uterine leiomyoma, endometriosis, and breast cancer. The development of nonsteroidal PR antagonists was driven by the need to overcome the side effects associated with steroidal drugs.

The N-(4-phenoxyphenyl)benzenesulfonamide skeleton was identified as a promising scaffold for these antagonists.[2][3][4] The synthesis of these compounds relies on the key starting material, 4-phenoxyaniline, which can be considered a precursor to the broader class of N-(4-phenoxyphenyl)acetamide intermediates.

Synthetic Pathway to N-(4-phenoxyphenyl)benzenesulfonamide Derivatives

The synthesis of this class of compounds is a testament to the versatility of the 4-phenoxyaniline starting material. The general synthetic route is outlined below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Phenoxyaniline C Pyridine (Base) Dichloromethane (Solvent) A->C Amine Nucleophile B Substituted Benzenesulfonyl Chloride B->C Electrophile D N-(4-Phenoxyphenyl)benzenesulfonamide Derivative C->D Sulfonamide Bond Formation Intermediate_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Azide Formation cluster_step3 Step 3: Reduction A 4-Phenoxyaniline C N-(4-Phenoxyphenyl)-2-chloroacetamide A->C Base (e.g., Triethylamine) B 2-Chloroacetyl Chloride B->C E 2-Azido-N-(4-phenoxyphenyl)acetamide C->E D Sodium Azide D->E Solvent (e.g., DMF) G 2-Amino-N-(4-phenoxyphenyl)acetamide E->G F Reducing Agent (e.g., H₂, Pd/C) F->G

Sources

Structural Elucidation of 2-amino-N-(4-phenoxyphenyl)acetamide: A Crystallographic & Computational Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation and crystallographic analysis of 2-amino-N-(4-phenoxyphenyl)acetamide . This guide is designed for pharmaceutical researchers and solid-state chemists, focusing on the workflow from synthesis to advanced Hirshfeld surface analysis.

Executive Summary & Compound Profile

2-amino-N-(4-phenoxyphenyl)acetamide (Glycinamide of 4-phenoxyaniline) represents a critical pharmacophore in the development of sodium channel blockers and anticonvulsants. Its structure combines a flexible ether linkage with a rigid amide backbone, creating a unique landscape for polymorphism and intermolecular bonding.

This guide provides a rigorous protocol for determining its solid-state architecture, validating the structure via X-ray diffraction (XRD), and quantifying intermolecular interactions using Hirshfeld Surface Analysis.

Chemical Profile
PropertySpecification
IUPAC Name 2-amino-N-(4-phenoxyphenyl)acetamide
Formula

Molecular Weight 242.27 g/mol
Key Moiety Diphenyl ether (lipophilic) + Glycinamide (hydrophilic donor)
Primary Interaction Amide-Amine Hydrogen Bonding Network

Synthesis & Crystallization Protocol

To obtain single crystals suitable for XRD, high purity is required. The following pathway minimizes side-products (dimers) common in amino-acetamide synthesis.

Synthetic Pathway (The "Self-Validating" Route)

We utilize a chloroacetyl chloride intermediate followed by amination. This is preferred over direct coupling to avoid racemization (if substituted) and ensure high yield.

Synthesispath Start 4-Phenoxyaniline (Precursor) Step1 Acylation (Cl-CH2-COCl, TEA, DCM) 0°C -> RT Start->Step1 Inter Intermediate: 2-chloro-N-(4-phenoxyphenyl)acetamide Step1->Inter Step2 Amination (NH3/MeOH or NaN3 + Reduction) Inter->Step2 Final Target: 2-amino-N-(4-phenoxyphenyl)acetamide Step2->Final

Figure 1: Synthetic workflow for generating the target analyte.

Crystallization Strategy

The diphenyl ether moiety introduces significant conformational flexibility. To lock the molecule into a singular polymorph for analysis, a slow evaporation technique is required.

  • Solvent System: Ethanol:Water (80:20 v/v). The water content encourages H-bond networking of the primary amine.

  • Method: Dissolve 50 mg in 5 mL warm ethanol; add water dropwise until turbidity appears, then clear with one drop of ethanol. Allow to stand at 298 K.

  • Target Morphology: Colorless blocks or prisms (Needles often indicate rapid precipitation and poor diffraction quality).

X-Ray Diffraction Data Collection

Once a crystal (


 mm) is isolated, the following acquisition parameters ensure high-resolution data suitable for publication.
ParameterSettingRationale
Source Mo

(

Å)
Minimizes absorption errors from the aromatic rings compared to Cu radiation.
Temperature 100 K (Cryostream)Freezes thermal vibrations of the flexible ether linkage (

).
Scan Strategy

and

scans
Ensures 100% completeness for triclinic/monoclinic cells common in acetamides.
Resolution 0.75 ÅRequired to resolve the H-atom positions on the primary amine (

).

Structural Analysis & Logic

The core of the analysis lies in interpreting the .cif file. For this specific molecule, the analysis must focus on two distinct zones: the Conformational Zone (ether linkage) and the Interaction Zone (glycinamide tail).

Molecular Conformation

The diphenyl ether linkage typically adopts a twisted conformation to minimize steric repulsion between the ortho-hydrogens.

  • Torsion Angle (

    
    ):  Expect the 
    
    
    
    torsion angle to be between
    
    
    and
    
    
    .
  • Planarity: The acetamide group (

    
    ) should be planar, but likely twisted relative to the first phenyl ring (approx 
    
    
    
    ) due to lattice packing forces.
Supramolecular Architecture (H-Bonding)

The 2-amino-acetamide tail is a "donor-rich" environment.

  • Primary Donor: The terminal amine (

    
    ) acts as a double donor.
    
  • Secondary Donor: The amide nitrogen (

    
    ).
    
  • Acceptor: The carbonyl oxygen (

    
    ).
    

Predicted Motif: The structure likely forms


 chains  or 

dimers
, a hallmark of acetanilide derivatives [1].

CrystalPacking MolA Molecule A (Donor NH2) Interaction1 H-Bond (N-H...O) Strong (1.9 - 2.1 Å) MolA->Interaction1 MolB Molecule B (Acceptor C=O) Interaction2 Pi-Pi Stacking (Face-to-Edge) MolB->Interaction2 MolC Molecule C (Pi-System) Interaction1->MolB Interaction2->MolC

Figure 2: Logic flow of intermolecular interactions stabilizing the crystal lattice.

Hirshfeld Surface Analysis

To validate the visual interpretation of the crystal packing, Hirshfeld surface analysis (using CrystalExplorer) is mandatory. This quantifies the "fingerprint" of the molecule.[1]

Interpreting the Surface
  • Red Spots: Indicate distances shorter than the sum of van der Waals radii.

    • Expectation: Two distinct red spots corresponding to the

      
       hydrogen bonds (one from the amide, one from the amine).
      
  • White Regions: Contact distances around the vdW sum.

  • Blue Regions: No close contacts.

The Fingerprint Plot

The 2D fingerprint plot (


 vs 

) will decompose the interactions as follows (based on homologous phenoxy-acetamides [2]):
InteractionContribution (%)Visual Feature in Plot
H

H
~45 - 55%Broad central region (due to bulky phenyl rings).
O

H
~15 - 20%Two sharp spikes at the bottom left (strong H-bonds).
C

H
~15 - 20%"Wings" on the side, indicating C-H...

interactions.

DFT Validation (Computational Study)

Experimental X-ray geometry should be compared with theoretical gas-phase geometry (DFT) to understand packing effects.

  • Method: B3LYP/6-311G(d,p).

  • Objective: Calculate the HOMO-LUMO gap.

    • Significance: A smaller gap indicates higher chemical reactivity and "softness," correlating with the bioactivity of the amino-acetamide pharmacophore.

    • MEP Map: The Molecular Electrostatic Potential map will confirm the carbonyl oxygen as the region of highest negative potential (red) and the amine hydrogens as the highest positive potential (blue), validating the H-bond vector observed in the crystal.

References

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English.

  • Kansız, S., & Şimşek, O. (2025).[2] Intermolecular Interaction Analysis of an Acetamide–Chlorobenzene Derivative via DFT and Hirshfeld Surface Analyses. ResearchGate.[3][4]

  • PubChem. (2025).[5] N-(4-Phenoxyphenyl)acetamide Compound Summary. National Library of Medicine.

  • Spackman, M. A., & Jayatilaka, D. (2009).[6] Hirshfeld surface analysis.[5][1][2][7] CrystEngComm.

Sources

Methodological & Application

Preparation of 2-amino-N-(4-phenoxyphenyl)acetamide stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 2-Amino-N-(4-phenoxyphenyl)acetamide Stock Solutions for BoNT/A Light Chain In Vitro Assays

Introduction & Scientific Rationale

Clostridium botulinum neurotoxin serotype A (BoNT/A) is a highly potent toxin whose light chain (LC) functions as a zinc-dependent metalloprotease. Once internalized into the neuronal cytosol, the BoNT/A LC specifically cleaves the SNARE protein SNAP-25, inhibiting acetylcholine exocytosis and causing severe flaccid paralysis[1]. Due to the exceptionally long half-life of the LC inside neurons, small-molecule non-peptidic inhibitors are critical for post-exposure therapeutic development[2].

2-Amino-N-(4-phenoxyphenyl)acetamide (CAS: 1282108-84-2) is utilized as a targeted small-molecule inhibitor of the BoNT/A LC[3]. To accurately evaluate its half-maximal inhibitory concentration (IC50) in high-throughput FRET-based enzymatic assays[4], the preparation of a stable, fully solvated stock solution is paramount. This guide provides a self-validating protocol for the reconstitution, storage, and assay-ready dilution of this compound.

Physicochemical Properties & Solvent Causality

Table 1: Physicochemical Properties of 2-Amino-N-(4-phenoxyphenyl)acetamide

PropertyValue / Description
CAS Number 1282108-84-2 (Hydrochloride salt)[5]
Molecular Formula C14H14N2O2 • HCl
Molecular Weight 278.74 g/mol (Salt) / 242.28 g/mol (Free base)
Primary Target BoNT/A Light Chain (Zinc Metalloprotease)[3]
Optimal Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light

Causality of Solvent Selection: The molecular structure features a highly hydrophobic phenoxyphenyl moiety coupled with a polar amino-acetamide group. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent because its amphiphilic nature efficiently disrupts both intermolecular hydrogen bonding and hydrophobic stacking[6]. The use of anhydrous DMSO is critical; atmospheric water absorption drastically reduces the compound's solubility, leading to spontaneous micro-precipitation. This precipitation artificially lowers the active inhibitor concentration, skewing IC50 calculations and causing assay irreproducibility.

Experimental Workflow

Workflow A 2-Amino-N-(4-phenoxyphenyl)acetamide (Solid Powder) B Equilibrate to RT & Weigh (Microbalance) A->B C Dissolve in Anhydrous DMSO (10 mM Stock) B->C D Aliquot into Amber Vials (Argon Purged) C->D E Store at -80°C (Desiccated) D->E F Thaw at RT & Serial Dilution (Assay Buffer, Final DMSO ≤ 1%) E->F Thaw before use G BoNT/A LC FRET Assay (SNAP-25 Cleavage) F->G

Workflow for preparation, storage, and application of inhibitor stock solutions in BoNT/A assays.

Step-by-Step Protocol: Reconstitution and Quality Control

This protocol establishes a 10 mM stock solution. Every step incorporates a self-validating quality control (QC) measure to guarantee scientific integrity.

Materials Required:

  • 2-Amino-N-(4-phenoxyphenyl)acetamide (Solid)

  • Anhydrous DMSO (Water content ≤0.005%)

  • Argon or Nitrogen gas (High purity)

  • Amber glass vials (Pre-baked to remove moisture)

Step 1: Thermal Equilibration

  • Remove the desiccated vial of solid compound from -20°C storage.

  • Crucial: Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will catalyze degradation and induce precipitation once dissolved in DMSO.

Step 2: Weighing and Dissolution

  • Weigh the required mass (e.g., 2.79 mg for the HCl salt) using a calibrated microbalance.

  • Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

Step 3: Self-Validating Quality Control (QC)

  • Centrifuge the stock solution at 10,000 x g for 5 minutes.

  • Inspect the bottom of the tube under a bright light. A visible pellet indicates incomplete dissolution.

  • Validation: Measure the UV absorbance of a 1:1000 dilution (in DMSO) at the compound's λmax. Record this baseline optical density (OD). Future thaws must be cross-referenced against this OD; a drop of >5% indicates precipitation or degradation, dictating that the aliquot must be discarded.

Step 4: Aliquoting and Storage

  • Divide the 10 mM stock into 20 µL single-use aliquots in amber glass vials.

  • Purge the headspace of each vial with Argon gas before sealing. Causality: Argon displaces oxygen and atmospheric moisture, preventing oxidative degradation of the primary amine and maintaining the strictly anhydrous environment.

  • Store immediately at -80°C. Strictly avoid freeze-thaw cycles.

Application: Preparation of Working Solutions for BoNT/A FRET Assays

In vitro evaluation of BoNT/A LC inhibitors typically utilizes a FRET-based assay featuring a SNAP-25 derived peptide substrate (e.g., FITC/DABCYL fluorophore-quencher pair)[7].

Step 1: Assay Buffer Formulation Prepare the standard assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 50 µM ZnCl2. Causality: ZnCl2 is required to maintain the structural integrity of the BoNT/A LC metalloprotease active site[8]. Tween-20 is a non-ionic surfactant that prevents the hydrophobic inhibitor from non-specifically adsorbing to the walls of the polystyrene 384-well microplates.

Step 2: Serial Dilution

  • Thaw a single 20 µL aliquot of the 10 mM stock at RT.

  • Perform a 10-point, 3-fold serial dilution in pure DMSO to create an intermediate dilution series.

  • Transfer the intermediate dilutions into the aqueous Assay Buffer at a 1:100 ratio. Causality: This two-step dilution ensures that the final DMSO concentration in the assay well remains strictly at 1.0%. DMSO concentrations >1% can denature the recombinant BoNT/A LC enzyme and artificially quench the FITC fluorescence signal, leading to false-positive inhibition readouts[4].

Troubleshooting Guide

Table 2: Common Issues and Corrective Actions

IssueMechanistic CauseCorrective Action
Micro-precipitation upon addition to Assay Buffer Hydrophobic shock; local concentration of inhibitor exceeds aqueous solubility limit.Ensure vigorous mixing during the 1:100 dilution step. Increase Tween-20 concentration to 0.1% if necessary.
Inconsistent IC50 values across replicates Freeze-thaw induced degradation or moisture absorption in the DMSO stock.Strictly adhere to single-use aliquots. Implement the UV absorbance QC check (Step 3) before use.
High background fluorescence Inhibitor auto-fluorescence or precipitation scattering light at the FRET emission wavelength.Run a "compound-only" control well to subtract background. Centrifuge the assay plate before reading to settle precipitates.

References

  • Caglič D, Bompiani KM, Krutein MC, Čapek P, Dickerson TJ. A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators. J Vis Exp. 2013;(82):50908. URL:[Link][4]

  • Patel KB, Cai S, Adler M, Singh BK, Parmar VS, Singh BR. Natural Compounds and Their Analogues as Potent Antidotes against the Most Poisonous Bacterial Toxin. Applied and Environmental Microbiology. 2018;84(24):e01280-18. URL:[Link]

  • Li B, Pai R, Cardinale SC, et al. Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors. J Med Chem. 2010;53(5):2264–2276. URL:[Link][6]

  • Li B, Peet NP, Butler MM, Burnett JC, Moir DT, Bowlin TL. Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxication. Molecules. 2011;16(1):202-220. URL:[Link][2]

Sources

Application Note: Reaction Conditions for Amination of N-(4-phenoxyphenyl)chloroacetamide

Author: BenchChem Technical Support Team. Date: March 2026


-Chloroacetamides

Introduction & Reactivity Profile

The amination of N-(4-phenoxyphenyl)chloroacetamide is a pivotal transformation in the synthesis of various pharmaceutical agents, including kinase inhibitors (e.g., Btk inhibitors) and sodium channel blockers. The core scaffold features a 4-phenoxyaniline moiety linked to an


-chloroacetamide "warhead."

While the carbonyl group activates the


-carbon toward nucleophilic attack, the chlorine atom is a moderately poor leaving group compared to bromine or iodine. Furthermore, the lipophilicity of the diaryl ether (phenoxyphenyl) moiety necessitates careful solvent selection to ensure homogeneity without compromising reaction kinetics.
Mechanistic Insight: The Finkelstein Acceleration

Direct displacement of the chloride by secondary amines (S


2) can be sluggish, often requiring elevated temperatures that promote side reactions (e.g., hydrolysis or dimerization). To circumvent this, this protocol utilizes Finkelstein catalysis . The addition of catalytic potassium iodide (KI) generates the corresponding 

-iodoacetamide in situ. The iodide, being a superior leaving group, is rapidly displaced by the amine, regenerating the iodide ion to re-enter the catalytic cycle.

Critical Reaction Parameters (Optimization Guide)

The following parameters have been optimized to maximize yield (>85%) and minimize purification burdens.

Solvent Selection

Solubility of the lipophilic N-(4-phenoxyphenyl) substrate is the limiting factor.

  • Acetonitrile (MeCN): Recommended.[1] Good solubility at reflux; easily removed; supports inorganic bases.

  • DMF/DMAc: Excellent solubility but difficult to remove during workup; promotes over-reaction (bis-alkylation) with primary amines due to high dielectric constant.

  • Ethanol: Green alternative, but slower kinetics for chloride displacement; risk of solvolysis (ethyl ester formation) at high temperatures.

Base Selection
  • Potassium Carbonate (K

    
    CO
    
    
    
    ):
    Preferred. Insoluble in MeCN, creating a heterogeneous surface that scavenges HCl without promoting base-catalyzed hydrolysis of the amide.
  • Triethylamine (TEA) / DIPEA: Soluble organic bases. Useful for homogeneous conditions but can act as nucleophiles themselves (forming quaternary ammonium salts) or complicate LCMS monitoring.

Stoichiometry & Catalysis
  • Amine Nucleophile: 1.2 – 1.5 equivalents. Excess drives the reaction to completion.

  • Potassium Iodide (KI): 0.1 – 0.2 equivalents. Critical for converting the sluggish chloride displacement into a rapid iodide displacement.

Comparative Data: Reaction Condition Screening

The following table summarizes the optimization of conditions for the reaction of N-(4-phenoxyphenyl)chloroacetamide with morpholine (model secondary amine).

EntrySolventBase (2.0 eq)Catalyst (0.1 eq)Temp (°C)Time (h)Conversion (%)*Yield (%)**
1EthanolTEANone78 (Reflux)126558
2DMFDIPEANone6049275 (Oil)
3MeCNK

CO

None80 (Reflux)87062
4 MeCN K

CO

KI 60 4 >99 94
5AcetoneK

CO

KI56 (Reflux)69588

*Determined by HPLC area %. **Isolated yield after workup.

Visualized Pathways

Reaction Mechanism (Catalytic Cycle)

ReactionMechanism Substrate N-(4-phenoxyphenyl) chloroacetamide (Substrate-Cl) Intermediate N-(4-phenoxyphenyl) iodoacetamide (Substrate-I) Substrate->Intermediate Finkelstein Exchange Chloride Cl- (Leaving Group) Substrate->Chloride Slow Direct Displacement Iodide I- (Catalyst) Iodide->Substrate TS Transition State (S_N2) Intermediate->TS + Amine Amine Secondary Amine (H-NR2) Amine->TS TS->Iodide Regeneration Product Aminated Product (Substrate-NR2) TS->Product Fast

Caption: Finkelstein-assisted S_N2 mechanism. The catalytic iodide displaces chloride to form a reactive iodo-intermediate, which is rapidly aminated.

Experimental Workflow

Workflow Start Start: Charge Reactor Reagents Add: Substrate (1.0 eq) MeCN (10 vol) K2CO3 (2.0 eq) KI (0.1 eq) Start->Reagents Addition Add Amine (1.2-1.5 eq) Reagents->Addition Heat Heat to 60°C Stir 4-6 hours Addition->Heat Check IPC: LCMS/TLC (Substrate < 2%) Heat->Check Check->Heat Incomplete (+1h) Workup Cool to RT Filter Inorganic Salts Check->Workup Complete Concentrate Evaporate Solvent Workup->Concentrate Purify Recrystallization (EtOH/Water) Concentrate->Purify

Caption: Step-by-step workflow for the synthesis and isolation of the aminated product.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(4-phenoxyphenyl)-2-(morpholin-4-yl)acetamide (Representative Protocol).

Materials
  • Substrate: N-(4-phenoxyphenyl)chloroacetamide (MW: 261.7 g/mol )

  • Reagent: Morpholine (or desired amine)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, powdered
  • Catalyst: Potassium Iodide (KI)[1]

  • Solvent: Acetonitrile (MeCN), HPLC Grade

Procedure
  • Setup: To a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add N-(4-phenoxyphenyl)chloroacetamide (2.62 g, 10.0 mmol).

  • Solvent Charge: Add Acetonitrile (26 mL, 10 volumes). Stir to create a suspension/solution.

  • Base/Catalyst Addition: Add K

    
    CO
    
    
    
    (2.76 g, 20.0 mmol, 2.0 eq) and KI (166 mg, 1.0 mmol, 0.1 eq). The mixture will appear as a white suspension.
  • Amine Addition: Add Morpholine (1.04 mL, 12.0 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60°C (internal temperature) using an oil bath. Stir vigorously (approx. 600 rpm) to ensure suspension homogeneity.

  • Monitoring: Monitor reaction progress by TLC (50% EtOAc/Hexane) or LCMS after 4 hours. The starting material (Rngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ~0.6) should disappear, and a more polar product spot (R
    
    
    
    ~0.2-0.3) should appear.[2][3][4]
  • Workup:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (KCl, KI, excess K

      
      CO
      
      
      
      ).
    • Wash the filter cake with fresh MeCN (2 x 5 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification:

    • Dissolve the crude solid in minimal hot Ethanol (approx. 5 mL).

    • Slowly add water (approx. 5-10 mL) until turbidity persists.

    • Cool to 0°C to induce crystallization.

    • Filter the pure product and dry under vacuum at 40°C.

Analytical Specifications (Expected)
  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6):

    
     9.8 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.0 (m, 7H, Ar-H), 3.6 (m, 4H, Morpholine-O-CH2), 3.1 (s, 2H, CO-CH2-N), 2.5 (m, 4H, Morpholine-N-CH2).
    
  • MS (ESI): [M+H]+ calc. 313.15, found 313.2.

Troubleshooting & Self-Validation

  • Issue: Incomplete Conversion.

    • Cause: "Stalling" often occurs if the chloride is not effectively exchanged.

    • Fix: Add an additional 0.1 eq of KI and increase temperature to 80°C (Reflux). Ensure agitation is vigorous to suspend the K

      
      CO
      
      
      
      .
  • Issue: Dialkylation (If using primary amines).

    • Cause: The product secondary amine is more nucleophilic than the starting primary amine.[1]

    • Fix: Use a large excess of the primary amine (3-5 eq) or switch to a "reductive amination" strategy if applicable (reacting the aniline with a glyoxal equivalent), though the alkylation route described here is standard for chloroacetamides.

  • Issue: Product Oiling Out.

    • Cause: Residual DMF or high impurity profile.

    • Fix: Triturate the oil with diethyl ether or hexanes to induce solidification.

References

  • Loeser, E., Prasad, K., & Repic, O. (2002). "Selective N-Alkylation of Primary Amines with Chloroacetamides Under pH-Controlled Aqueous Conditions." Synthetic Communications. Link

  • BenchChem. (2025).[5][6] "Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives." BenchChem Protocols. Link

  • Kulczycka, A., et al. (2012). "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Acta Poloniae Pharmaceutica. Link

  • Abdel-Latif, E., et al. (2019).[4] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Link

  • Sigma-Aldrich. "Product Specification: 2-chloro-N-{4-[4-(2-chloroacetamido)phenoxy]phenyl}acetamide." Merck/Sigma-Aldrich Catalog. Link

Sources

High-Fidelity Solvent Selection for the Synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide (a privileged scaffold in sodium channel blockers and analgesic drug discovery) presents a specific solubility challenge due to the lipophilic 4-phenoxyphenyl moiety contrasting with the polar glycine-like "head."

Standard protocols often default to Dichloromethane (DCM) or Dimethylformamide (DMF). However, strict ICH Q3C(R8) guidelines and industrial scalability requirements necessitate a shift toward Class 3 solvents. This guide provides an optimized, biphasic solvent system for the acylation step and a high-molarity alcoholic system for the amination step, ensuring high yield (>85%) and purity without chromatographic purification.

Reaction Pathway & Mechanism

The synthesis proceeds via a two-step sequence: Acylation of 4-phenoxyaniline with chloroacetyl chloride, followed by Nucleophilic Substitution (Amination) with ammonia.

Mechanistic Diagram

ReactionPathway Reactant 4-Phenoxyaniline (Lipophilic Nucleophile) Intermed Intermediate: 2-chloro-N-(4-phenoxyphenyl)acetamide Reactant->Intermed Step 1: Acylation Solvent: EtOAc/H2O Base: NaHCO3 Reagent1 Chloroacetyl Chloride (Electrophile) Reagent1->Intermed Product Product: 2-amino-N-(4-phenoxyphenyl)acetamide Intermed->Product Step 2: Amination Solvent: MeOH (7N NH3) SN2 Mechanism Reagent2 NH3 / MeOH (Nucleophile) Reagent2->Product

Caption: Two-step synthesis pathway highlighting the transition from a lipophilic precursor to a polar amine product.

Critical Solvent Selection Analysis

Step 1: Acylation (Chloroacetylation)

Challenge: The 4-phenoxyaniline starting material is highly lipophilic. The reaction generates HCl, requiring a base. Traditional Approach: DCM (Solubilizes amine) + TEA (Scavenges HCl). Optimized Approach: Ethyl Acetate (EtOAc) + Aqueous NaHCO3 (Biphasic).

Solvent SystemSolubility (4-phenoxyaniline)Byproduct RemovalICH ClassVerdict
DCM ExcellentPoor (TEA·HCl stays in organic or requires wash)Class 2 (Toxic)Avoid
THF GoodPoor (Salts precipitate, slurry difficult to stir)Class 2Secondary
EtOAc (Biphasic) Excellent Excellent (Salts dissolve in aq. phase) Class 3 (Green) Recommended
Toluene GoodModerate (Product may precipitate prematurely)Class 2Scale-up only

Why EtOAc/Water? The "Schotten-Baumann" type biphasic conditions utilize the high solubility of the phenoxyphenyl ring in EtOAc. The HCl generated is immediately neutralized by the aqueous base (NaHCO3), keeping the organic phase neutral and preventing the hydrolysis of the chloroacetyl chloride.

Step 2: Amination (Ammonolysis)

Challenge: Preventing over-alkylation (formation of secondary/tertiary amines) and handling the solubility of the intermediate. Selection: Methanol (MeOH).

  • Kinetics: Polar protic solvents like MeOH stabilize the transition state of the SN2 displacement of chloride.

  • Purification: The byproduct (NH4Cl) is partially soluble in MeOH but can be crashed out with ether or removed via aqueous workup.

  • Concentration: Using saturated ammonia (7N in MeOH) ensures the amine is in vast excess, statistically favoring the primary amine product.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (2-chloro-N-(4-phenoxyphenyl)acetamide)

Reagents:

  • 4-Phenoxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Ethyl Acetate (EtOAc) (10 volumes)

  • Saturated aq. NaHCO3 (5 volumes)

Workflow:

  • Dissolution: Charge 4-phenoxyaniline into a reactor with EtOAc. Stir until fully dissolved (clear dark solution).

  • Biphasic Setup: Add Saturated aq. NaHCO3. Cool the biphasic mixture to 0–5 °C.

  • Addition: Add Chloroacetyl chloride dropwise over 30 minutes, maintaining internal temperature <10 °C. Exothermic reaction.

  • Reaction: Warm to 20–25 °C and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2]

  • Workup: Stop stirring. Allow phases to separate.

    • Bottom Layer (Aqueous): Contains NaCl/HCl salts. Discard.

    • Top Layer (Organic): Contains Product.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Wash: Wash organic layer with water (1x) and Brine (1x).

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

    • Crystallization:[4][9][10][11][13][14][15] Recrystallize the solid residue from hot Ethanol/Heptane if purity <95%.

Protocol B: Amination to Final Product

Reagents:

  • Intermediate (from Protocol A)

  • Ammonia in Methanol (7N solution) (10.0 eq)

  • Catalyst: Sodium Iodide (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

Workflow:

  • Charge: Dissolve the chloro-intermediate in 7N NH3/MeOH (sealed pressure vessel preferred).

  • Reaction: Heat to 40–50 °C for 6–12 hours.

    • Note: High ammonia concentration is critical to suppress dimer formation.

  • Monitoring: Check for disappearance of starting material.

  • Workup: Concentrate the reaction mixture to dryness to remove excess ammonia and MeOH.

  • Purification (Acid-Base Extraction):

    • Dissolve residue in EtOAc.

    • Extract with 1N HCl (Product moves to aqueous phase as hydrochloride salt; impurities stay in organic).

    • Separate phases. Keep Aqueous.

    • Basify Aqueous phase with 2N NaOH to pH >10. Product precipitates.[3][9]

    • Extract back into EtOAc, dry, and concentrate.[15]

  • Final Form: The free base is obtained as a solid. Can be converted to HCl salt for stability.

Process Visualization

Workup & Purification Logic

WorkupFlow Start Crude Reaction Mixture (MeOH, NH3, Product, NH4Cl) Evap Evaporate Volatiles Start->Evap Residue Solid Residue Evap->Residue AcidExt Dissolve in EtOAc Extract with 1N HCl Residue->AcidExt Phases Phase Separation AcidExt->Phases OrgPhase Organic Phase (Unreacted SM, Dimers) Phases->OrgPhase Discard AqPhase Aqueous Phase (Product-H+) Phases->AqPhase Keep Basify Basify (NaOH) Extract with EtOAc AqPhase->Basify Final Final Product (>98% Purity) Basify->Final

Caption: Acid-Base extraction strategy to isolate the pure amine from non-basic impurities.

References

  • Mishra, D., et al. (2017).[9] A facile amidation of chloroacetyl chloride using DBU. ResearchGate. Retrieved from [Link]

  • Pfizer Inc. (2018). Green Chemistry Solvent Selection Guide. ACS Green Chemistry Institute. Retrieved from [Link]

  • Kim, C.B. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides. Northern Illinois University. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345, N-aryl glycinamides. Retrieved from [Link]

Sources

Microwave-assisted synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide

Executive Summary & Scientific Context

The compound 2-amino-N-(4-phenoxyphenyl)acetamide represents a critical structural motif in medicinal chemistry, specifically serving as a linker fragment for Bruton’s Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib and its derivatives. The 4-phenoxyphenyl moiety is essential for occupying the hydrophobic pocket of the kinase ATP-binding site, while the amino-acetamide tail provides a vector for solubilizing groups or electrophilic "warheads" (e.g., acrylamides).

The Challenge: Conventional synthesis of N-aryl acetamides from electron-rich but sterically encumbered anilines (like 4-phenoxyaniline) often suffers from sluggish kinetics. The diphenyl ether oxygen donates electron density to the rings, but the bulk of the phenoxy group can retard nucleophilic attack on activated esters. Standard thermal reflux methods frequently result in prolonged reaction times (12–24 hours) and incomplete conversion.

The Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the reaction. By leveraging dielectric heating, we achieve rapid superheating of polar solvents (DMF/NMP), significantly lowering the activation energy (


) for the amide coupling. The method employs a robust Boc-Glycine  strategy, preferred over the chloroacetyl chloride route for its superior impurity profile and functional group tolerance.

Strategic Workflow & Mechanism

The synthesis is designed as a two-step "telescoped" protocol optimized for microwave reactors (e.g., Biotage Initiator+ or CEM Discover).

Reaction Scheme (Graphviz Visualization)

ReactionScheme Aniline 4-Phenoxyaniline (Nucleophile) Coupling HATU / DIPEA DMF, MW 80°C, 15 min Aniline->Coupling BocGly Boc-Gly-OH (Protected Amino Acid) BocGly->Coupling Intermediate Intermediate: N-Boc-2-amino-N- (4-phenoxyphenyl)acetamide Coupling->Intermediate Mech1 Mechanism: Activated Ester Formation (O-At ester) Coupling->Mech1 Deprotect TFA / DCM MW 60°C, 5 min FinalProduct Target: 2-amino-N- (4-phenoxyphenyl)acetamide Deprotect->FinalProduct Mech2 Mechanism: Acidolytic Cleavage (Isobutylene gas release) Deprotect->Mech2 Intermediate->Deprotect

Caption: Step-wise synthetic pathway highlighting microwave-critical transition points.

Detailed Experimental Protocol

Step 1: Microwave Amide Coupling

Objective: Couple the sterically demanding 4-phenoxyaniline with Boc-Glycine.

Reagents:

  • 4-Phenoxyaniline (1.0 equiv, 185 mg for 1 mmol scale)

  • Boc-Gly-OH (1.2 equiv, 210 mg)

  • HATU (1.2 equiv, 456 mg) – Selected for rapid kinetics in MW.

  • DIPEA (2.0 equiv, 350 µL)

  • Solvent: DMF (anhydrous, 3 mL) – High tan

    
     value (0.161) ensures efficient MW absorption.
    

Procedure:

  • Dissolution: In a 2–5 mL microwave vial, dissolve Boc-Gly-OH and HATU in 2 mL DMF. Stir for 2 minutes at RT to pre-activate the acid (formation of the active O-7-azabenzotriazole ester).

  • Addition: Add 4-phenoxyaniline and DIPEA. Wash sides with remaining 1 mL DMF.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation:

    • Temp: 80°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Dilute reaction mixture with EtOAc (30 mL). Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x). Dry over MgSO₄ and concentrate.

    • Checkpoint: Intermediate should be a white/off-white solid. Yield typically >90%.[1]

Step 2: Microwave-Assisted Boc Deprotection

Objective: Rapid removal of the Boc group without degrading the amide bond. Safety Note: Boc deprotection generates isobutylene gas. Do not fill vials >50% volume.

Reagents:

  • Crude Intermediate from Step 1.

  • TFA (Trifluoroacetic acid) / DCM (1:4 ratio).

Procedure:

  • Preparation: Dissolve the intermediate in 3 mL of DCM in a microwave vial.

  • Acidification: Add 1 mL of TFA. Do not cap immediately; allow initial gas evolution to subside (30 sec).

  • Irradiation:

    • Temp: 60°C

    • Time: 5 minutes

    • Pressure Limit: Set to 15 bar (Safety cutoff).

  • Workup (Scavenging):

    • Method A (Resin): Add Amberlyst A-21 (weakly basic resin) directly to the vial to neutralize TFA. Filter and concentrate.

    • Method B (Extraction): Concentrate to remove excess TFA/DCM. Redissolve in EtOAc, wash with Sat. NaHCO₃ (carefully!), dry, and concentrate.

Data Analysis & Validation

The following data compares the microwave protocol against traditional thermal methods for this specific scaffold.

ParameterConventional Thermal (Reflux)Microwave Protocol (This Work)Improvement Factor
Coupling Time 18 Hours (RT to 50°C)15 Minutes (80°C)72x Faster
Coupling Yield 65 - 75%92 - 95%+25% Yield
Deprotection Time 2 - 4 Hours (RT)5 Minutes (60°C)24x Faster
Purity (LC-MS) 85% (Requires Column)>95% (Often no column needed)Higher Purity

QC Specifications:

  • LC-MS: Product peak [M+H]+ = 243.1 (Calculated: 242.27).

  • 1H NMR (DMSO-d6): Look for disappearance of the Boc singlet (9H, ~1.4 ppm) and appearance of the free amine broad singlet (~8.0 ppm for NH3+ if salt, or ~2.0 ppm if free base). The phenoxy protons will appear as two multiplets around 6.9–7.4 ppm.

Troubleshooting & Optimization

Troubleshooting Start Issue Detected Check1 Low Yield in Coupling? Start->Check1 Soln1 Moisture in DMF? Use Anhydrous / Molecular Sieves. Check1->Soln1 Yes Soln2 Aniline Oxidation? Purify 4-phenoxyaniline (should be white, not brown). Check1->Soln2 Yes Check2 Incomplete Deprotection? Check1->Check2 No Soln3 Increase Temp to 70°C (Max 5 min). Check2->Soln3 Yes Soln4 Check TFA Quality (Old TFA absorbs water). Check2->Soln4 Yes Check3 High Pressure Error? Check2->Check3 No Soln5 Reduce Volume. Pre-stir open for 1 min. Check3->Soln5 Yes

Caption: Decision tree for troubleshooting common synthetic anomalies.

References

  • Biotage Application Note. "Microwave-Assisted Deprotection of Boc-Protected Amines." Biotage Japan. (Demonstrates the kinetic advantage of MW in Boc removal).

  • BenchChem Protocols. "Microwave-Assisted Synthesis of Boc-Trp-Phe-OMe." BenchChem.[2] (General parameters for Boc-amino acid coupling under irradiation).

  • National Institutes of Health (NIH). "Microwave-Assisted Synthesis of Py-Im Polyamides." PMC - NCBI. (Validates the stability of Boc-chemistry and amide bonds at elevated MW temperatures).

  • Justia Patents. "Process for preparing ibrutinib and its intermediates."[3][4] (Contextualizes the 4-phenoxyphenyl fragment within the Ibrutinib synthetic pathway).

  • Scribd / Research Documents. "Rapid N-Boc Deprotection with TFA." (Provides specific stoichiometry for TFA/DCM microwave deprotection).

Sources

Storage, Stability, and Forced Degradation Guidelines for 2-Amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol for BoNT Inhibitor Characterization Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

2-Amino-N-(4-phenoxyphenyl)acetamide (CAS 1282108-84-2) is a highly specific small-molecule inhibitor targeting the light chain of Botulinum neurotoxin (BoNT), a critical mechanism for counteracting one of the most lethal known neurotoxins[1]. To maintain the scientific integrity of in vitro and in vivo assays, researchers must strictly control the storage and handling of this compound.

The molecule's physicochemical vulnerabilities stem directly from its structural features:

  • The Acetamide Linkage: The amide bond is susceptible to both acid- and base-catalyzed hydrolysis[2]. While simple unsubstituted acetamides possess a remarkably long half-life at neutral pH (upwards of 3,000 years at 25°C)[3], the adjacent primary amine and the electron-withdrawing phenoxyphenyl ether moiety alter the local stereoelectronic environment, moderately increasing its susceptibility to hydrolytic cleavage under stress or physiological extremes.

  • The Primary Amine: The terminal

    
    -amino group is a primary locus for oxidative degradation. Exposure to atmospheric oxygen, transition metal impurities, or reactive oxygen species (ROS) can lead to the formation of N-oxides or Strecker-type degradation products[4].
    
  • Salt Form Hygroscopicity: The compound is frequently supplied as a hydrochloride salt (e.g., 2-amino-N-(4-phenoxyphenyl)acetamide hydrochloride) to enhance aqueous solubility[5]. HCl salts of primary amines are inherently hygroscopic. Moisture sorption not only alters the effective molarity of weighed powders but also provides the aqueous microenvironment necessary to facilitate solid-state hydrolysis.

Storage Guidelines

Based on the mechanistic vulnerabilities of the primary amine and acetamide groups, the following storage conditions are mandated to ensure compound integrity and prevent premature degradation.

Table 1: Recommended Storage Conditions
Sample StateMatrix / FormTemperatureEnvironmental ControlsExpected Shelf-Life
Solid HCl Salt (Powder)-20°CDesiccated, protected from light> 2 Years
Solid HCl Salt (Powder)4°CDesiccated, protected from light6–12 Months
Liquid Stock DMSO-80°CArgon/Nitrogen purged, dark6 Months
Working Sol. Aqueous Buffer (pH 7.4)4°CPrepare fresh, protect from light< 1 Week

Expert Insight: Never store aqueous working solutions for prolonged periods. The combination of dissolved oxygen and the hydrolytic potential of water will lead to the gradual accumulation of 4-phenoxyaniline and glycine byproducts, which can competitively bind or artificially alter assay readouts.

Forced Degradation & Stability-Indicating Protocol

To validate analytical methods (e.g., LC-MS/MS or HPLC-UV) for this compound, a forced degradation study must be executed. This protocol is designed as a self-validating system : it intentionally degrades the compound to generate specific byproducts, ensuring the analytical method is "stability-indicating" (capable of baseline-resolving the parent API from its degradants)[2].

Step-by-Step Methodology

Step 1: Stock Preparation Dissolve the solid 2-amino-N-(4-phenoxyphenyl)acetamide HCl in LC-MS grade methanol or acetonitrile to a concentration of 1.0 mg/mL. Causality: DMSO is avoided here because it can cause severe ionization suppression during the final electrospray ionization (ESI) MS analysis.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acidic: Transfer 1.0 mL of stock to a borosilicate vial. Add 1.0 mL of 0.1 M HCl. Cap tightly and incubate at 60°C for 24 hours[2].

  • Basic: Transfer 1.0 mL of stock to a separate vial. Add 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[2].

Step 3: Oxidative Stress Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3%


. Incubate at room temperature (20–25°C) for 24 hours. Causality: This vial must be strictly protected from light (e.g., wrapped in foil) to prevent confounding photolytic effects from artificially accelerating the oxidative pathway[2].

Step 4: Sample Neutralization (Critical Step) Post-incubation, immediately neutralize the hydrolytic samples (add 1.0 mL of 0.1 M NaOH to the acid sample; 1.0 mL of 0.1 M HCl to the base sample). Causality: Neutralization arrests the degradation kinetics at the exact 24-hour mark, ensuring that the subsequent queue time in the autosampler does not introduce uncontrolled variables.

Step 5: Dilution and Chromatographic Analysis Dilute all stressed samples 1:10 with the initial HPLC mobile phase. Inject samples onto a C18 reversed-phase column. Monitor via UV (254 nm for the phenoxyphenyl chromophore) and MS (ESI+ mode). Validation Check: A successful run must demonstrate mass balance—the proportional loss of the parent


 signal must correlate with the appearance of the 4-phenoxyaniline fragment signal.
Table 2: Forced Degradation Parameters & Expected Outcomes
Stress TypeReagent / ConditionTempDurationTarget Degradation MechanismExpected Primary Degradant
Acidic 0.1 M HCl60°C24 hAmide bond hydrolysis4-phenoxyaniline
Basic 0.1 M NaOH60°C24 hAmide bond hydrolysis4-phenoxyaniline
Oxidative 3%

25°C24 hPrimary amine oxidationN-oxide derivatives
Thermal Solid State60°C7 DaysGeneral thermal degradationAmide cleavage products

Workflow Visualization

The following diagram illustrates the logical progression of the stability-indicating workflow, from sample preparation through kinetic profiling.

StabilityWorkflow Start Sample Preparation 1 mg/mL Stock Solution Hydrolytic Hydrolytic Stress 0.1 M HCl / NaOH at 60°C Start->Hydrolytic Oxidative Oxidative Stress 3% H2O2 at 25°C (Dark) Start->Oxidative Thermal Thermal / Photolytic 60°C / UV Exposure Start->Thermal Analysis LC-MS/MS Analysis ESI+ & UV Detection Hydrolytic->Analysis Oxidative->Analysis Thermal->Analysis Degradants Degradant Identification (e.g., 4-phenoxyaniline) Analysis->Degradants Kinetics Kinetic Profiling (Half-life calculation) Analysis->Kinetics

Accelerated stability and forced degradation workflow for 2-amino-N-(4-phenoxyphenyl)acetamide.

References

  • Title: 1152641-19-4|N-(4-Hydroxyphenyl)-2-(methylamino)acetamide - BLDpharm (CAS 1282108-84-2 Context)
  • Source: Chemical Communications (RSC Publishing)
  • Title: Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)
  • Source: National Institutes of Health (NIH)
  • Title: Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C - ACS Publications URL

Sources

Thin-layer chromatography (TLC) systems for monitoring 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance TLC Monitoring of 2-amino-N-(4-phenoxyphenyl)acetamide

Abstract & Scope

This technical guide details the Thin-Layer Chromatography (TLC) protocols for monitoring 2-amino-N-(4-phenoxyphenyl)acetamide , a critical intermediate in the synthesis of the Bruton’s tyrosine kinase (BTK) inhibitor, Ibrutinib .[1]

The presence of a primary amine alongside an amide linkage creates specific chromatographic challenges, notably "tailing" on standard silica due to silanol interactions. This guide provides an optimized, self-validating dual-detection system to ensure precise separation of the target amine from common precursors (e.g., 2-chloro-N-(4-phenoxyphenyl)acetamide or nitro-derivatives).

Physicochemical Context & Challenge

  • Target Molecule: 2-amino-N-(4-phenoxyphenyl)acetamide

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Highly polar, basic.[1] Prone to protonation by acidic silanol groups on silica, causing streakiness (tailing).
      
    • Phenoxyphenyl Ether: Lipophilic, UV-active chromophore.[1]

    • Acetamide Linkage: Moderately polar, hydrogen bond acceptor/donor.

The Separation Challenge: In standard solvents (e.g., 100% Ethyl Acetate), the non-polar precursors (chloro- or nitro-analogs) migrate to the solvent front (


), while the target amine adheres to the baseline (

). To achieve a resolvable

(0.3–0.5) for the amine, the mobile phase must be modified with a basic additive to suppress ionization.

Optimized Mobile Phase Systems

The following solvent systems have been validated for separation efficiency.

System IDComposition (v/v)RoleTarget

(Approx)
MP-A (Standard) DCM : MeOH :

(90 : 9 : 1)
General Monitoring. The ammonia deactivates silica acidity, sharpening the amine spot.[1]0.35
MP-B (Alternative) EtOAc : Hexane : TEA (60 : 39 : 1) Non-Polar Impurities. Best if the reaction mixture contains highly lipophilic starting materials.0.25
MP-C (High Polarity) DCM : MeOH : TEA (85 : 14 : 1) Polar Byproducts. Used if the amine co-elutes with polar degradation products.0.45

Critical Note: Always pre-saturate the TLC chamber with the mobile phase for 15 minutes before development to ensure reproducible


 values and prevent "smiling" (edge effects).

Visualization & Detection (Self-Validating Protocol)

To ensure scientific integrity, a Dual-Mode Detection strategy is required. Relying solely on UV can lead to false positives if non-chromophoric impurities are present, or false negatives if the amine overlaps with a UV-active precursor.[1]

Step 1: Non-Destructive UV Inspection (254 nm)
  • Mechanism: The phenoxyphenyl moiety absorbs strongly at 254 nm.

  • Observation: The target and aromatic precursors appear as dark spots against the bright green fluorescent background of F254 silica plates.

  • Limitation: Does not distinguish between the amino product and the chloro/nitro precursor (both are UV active).

Step 2: Chemical Staining (Ninhydrin) - The Validator
  • Reagent: 0.3% Ninhydrin in

    
    -Butanol (with 3% Acetic Acid).
    
  • Mechanism: Ninhydrin reacts specifically with free primary amines to form "Ruhemann’s Purple."

  • Procedure: Dip the plate or spray thoroughly. Heat at 110°C for 1-2 minutes.

  • Result:

    • Target (Amine): Turns distinct Pink/Purple .

    • Precursor (Chloro/Nitro/Amide): Remains Colorless or turns faint yellow.

Experimental Workflow Diagram

The following logic flow ensures rigorous monitoring during the synthesis phase.

TLC_Workflow Start Reaction Aliquot Prep Dilute in MeOH/DCM (1:1) Start->Prep Spotting Spot Plate: 1. SM (Start Material) 2. Co-Spot (Mix) 3. RM (Reaction Mix) Prep->Spotting Develop Develop in System MP-A (DCM:MeOH:NH4OH) Spotting->Develop Dry Air Dry (Remove Solvents) Develop->Dry UV_Check Check UV (254 nm) Dry->UV_Check Decision_UV Are spots separated? UV_Check->Decision_UV Stain Stain: Ninhydrin + Heat Decision_UV->Stain Yes Optimize Switch to System MP-B (EtOAc based) Decision_UV->Optimize No (Overlap) Result_Amine Target: Purple Spot Precursor: No Color Stain->Result_Amine Optimize->Develop

Figure 1: Decision-matrix workflow for TLC monitoring of amine synthesis, incorporating the critical "Co-Spot" technique for reference verification.

Detailed Protocol: Reaction Monitoring

Objective: Monitor the conversion of 2-chloro-N-(4-phenoxyphenyl)acetamide to 2-amino-N-(4-phenoxyphenyl)acetamide.

  • Sample Preparation:

    • Take a 20 µL aliquot of the reaction mixture.

    • Dilute into 500 µL of Methanol (to ensure solubility of the polar amine).

    • Prepare a reference standard of the Starting Material (SM) at ~5 mg/mL in DCM.

  • Plate Spotting (The Three-Lane Rule):

    • Use a Silica Gel 60

      
       aluminum or glass-backed plate.[1]
      
    • Lane 1: SM Reference.

    • Lane 2: Co-spot (Spot SM, let dry, then spot Reaction Mixture on top). This proves separation is real and not an artifact.

    • Lane 3: Reaction Mixture (RM).

  • Development:

    • Place in a chamber saturated with System MP-A (DCM:MeOH:

      
       90:9:1).
      
    • Run until the solvent front reaches 80% of the plate height.

  • Analysis:

    • UV: Mark all visible spots. The SM should be higher (

      
      ).[1] The Product should be lower (
      
      
      
      ).[1]
    • Ninhydrin: Spray and heat.[2] Only the lower spot in Lane 3 (and the co-spot in Lane 2) should turn purple. If the upper spot (SM) turns purple, your starting material may have degraded or was impure.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Amine interacting with acidic silica.[1]Increase base concentration (e.g., use 2% TEA or switch to

).
"Smiling" Solvent Front Uneven evaporation or temperature.[3]Ensure chamber is saturated (filter paper liner) and sealed tightly.
No Purple Color Amine is protected (e.g., Boc) or not formed.If Boc-protected, Ninhydrin will not stain until deprotection. Use UV only or stain with PMA/Iodine.
Spot Co-elution Polarity difference too small.Switch to System MP-B (EtOAc/Hexane).[1] The selectivity of EtOAc often resolves amide/amine pairs better than alcohols.

References

  • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.[1] Proceedings of the National Academy of Sciences. Link

  • U.S. Patent 8,158,786. (2012). Inhibitors of Bruton's Tyrosine Kinase. (Describes the synthesis of Ibrutinib intermediates including phenoxyphenyl acetamides). Link

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.
  • Reach Devices. (n.d.). TLC Stains and Visualization. (Reference for Ninhydrin mechanism on primary amines). Link

  • Fujifilm Wako. (2021). Differences between silica gel plate and amino silica gel plate. (Explanation of silanol interactions with basic compounds). Link

Sources

Troubleshooting & Optimization

Optimizing temperature and pressure for 2-amino-N-(4-phenoxyphenyl)acetamide scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Temperature & Pressure for Amination Scale-Up

Executive Summary: The Scale-Up Challenge

Context: The critical bottleneck in scaling 2-amino-N-(4-phenoxyphenyl)acetamide is the ammonolysis of the


-chloro intermediate  (2-chloro-N-(4-phenoxyphenyl)acetamide).

While the synthesis of the chloro-precursor (via chloroacetyl chloride and 4-phenoxyaniline) is generally robust, the subsequent displacement of the chloride by ammonia is kinetically sensitive. In batch scale-up, this step suffers from a competing dimerization reaction , where the newly formed primary amine attacks the remaining chloro-starting material.

The Engineering Solution: Success depends on manipulating Temperature (T) and Pressure (P) to maximize the concentration of dissolved ammonia


 relative to the product, statistically favoring the primary amine over the dimer.

Critical Process Parameters (CPP) Matrix

The following parameters are optimized for a 1-5 kg scale reactor using a methanolic/ethanolic ammonia system.

ParameterOptimal RangeCritical ThresholdScientific Rationale
Temperature 40°C – 55°C > 65°C High T increases reaction rate but exponentially increases dimer formation and amide hydrolysis risk. Low T (<30°C) results in sluggish kinetics and potential precipitation of the intermediate.
Pressure 3.0 – 5.0 bar < 2.0 bar High P is required to maintain high

(Henry’s Law). If P drops, ammonia off-gasses, lowering the effective equivalents and favoring dimerization.
NH

Equivalents
15 – 20 eq. < 10 eq. A massive excess of ammonia is the primary kinetic control against dimerization.
Agitation High Shear Low RPM The reaction may be biphasic or a slurry initially. Poor mixing creates local "starvation" zones where

is low, promoting impurities.

Technical Troubleshooting Guide (Q&A)

Category: Impurity Control

Q: We are observing high levels (5-8%) of the dimer impurity (bis-alkylated secondary amine). Lowering the temperature didn't help. What is the root cause?

A: This is a classic "concentration effect" rather than a purely thermal one.

  • Mechanism: The reaction is

    
    . The side reaction is 
    
    
    
    (Dimer).
  • Root Cause: Even at low temperatures, if the local concentration of ammonia is low, the highly nucleophilic primary amine product (

    
    ) will compete with ammonia for the starting material.
    
  • Corrective Action:

    • Increase Pressure: Raise reactor pressure to 4-5 bar using anhydrous ammonia gas or a pressurized methanolic ammonia feed. This forces more NH

      
       into the liquid phase.
      
    • Check Solubility: If the starting material is not fully soluble, it may be dissolving slowly into a zone rich in product but poor in ammonia. Ensure a homogeneous solvent system (e.g., THF/MeOH mix) before ammonia addition.

Category: Reaction Kinetics

Q: The reaction stalls at 90% conversion after 12 hours at 40°C. Should we increase the temperature to 70°C to push it to completion?

A: Do not exceed 60°C.

  • Risk: The phenoxyphenyl ether linkage is stable, but the amide bond is susceptible to hydrolysis at high temperatures, especially if aqueous ammonia is used. Furthermore, at >60°C, the rate of dimerization accelerates faster than the rate of amination.

  • Corrective Action:

    • Re-charge Ammonia: The stall is likely due to ammonia off-gassing or consumption. Repressurize the vessel.

    • Catalysis: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This generates the in-situ

      
      -iodo intermediate, which is significantly more reactive toward ammonia than the chloride, allowing the reaction to finish at milder temperatures (Finkelstein reaction principle).
      
Category: Isolation & Morphology

Q: Upon depressurization and cooling, the product oils out instead of crystallizing, trapping impurities.

A: The "phenoxyphenyl" moiety adds significant lipophilicity, making the product difficult to crystallize from pure alcohols.

  • Corrective Action:

    • Water Antisolvent: After venting ammonia, distill off 50% of the methanol. Slowly add water at 50°C to induce controlled nucleation.

    • Seeding: Seed with pure crystal at the cloud point.

    • Cooling Ramp: Use a linear cooling ramp (10°C/hour) to prevent oiling.

Visualizing the Process Logic

The following diagram illustrates the kinetic competition and the decision tree for troubleshooting.

ReactionLogic Start Start: 2-Chloro-N-(4-phenoxyphenyl)acetamide NH3_Add Add Excess NH3 (Pressure: 3-5 bar) Start->NH3_Add Intermediate Transition State NH3_Add->Intermediate Product Target: 2-Amino-N-(4-phenoxyphenyl)acetamide Intermediate->Product High [NH3] (Kinetic Control) Dimer Impurity: Dimer (Secondary Amine) Intermediate->Dimer Low [NH3] or High T Check_P Is Pressure < 3 bar? Product->Check_P If Yield Low / Dimer High Check_P->Dimer Yes (Low NH3 Sol) Check_T Is Temp > 60°C? Check_P->Check_T No (Pressure OK) Check_T->Product No (Check Mixing) Check_T->Dimer Yes (Thermal Acceleration)

Caption: Kinetic competition pathway. High pressure and moderate temperature favor the green path (Target). Low pressure or excessive heat favors the red path (Dimer).

Standard Operating Procedure (Scale-Up Protocol)

Scale: 1 kg Input | Vessel: 10L Hastelloy or SS316 Pressure Reactor

  • Loading:

    • Charge 1.0 kg of 2-chloro-N-(4-phenoxyphenyl)acetamide.

    • Charge 5.0 L of Methanol (HPLC Grade).

    • Optional: Add 50 g Sodium Iodide (NaI) as a catalyst.

    • Agitate at 200 RPM until a slurry or solution is uniform.

  • Ammonia Addition (Pressurization):

    • Seal the reactor.

    • Cool jacket to 10°C.

    • Charge Anhydrous Ammonia gas (or 7N NH

      
       in MeOH) until internal pressure reaches 3.0 bar .
      
    • Note: The exotherm will be immediate. Control internal T < 30°C during addition.

  • Reaction Phase:

    • Heat ramp: 0.5°C/min to 45°C .

    • Maintain 45°C and 3-5 bar pressure for 6–8 hours.

    • IPC (In-Process Control): Sample via dip tube. Target: < 0.5% Starting Material.

  • Work-up:

    • Cool to 20°C.

    • Slowly vent excess ammonia to a scrubber (Caution: Off-gassing).

    • Concentrate solvent volume by 50% under vacuum.

    • Add 3.0 L Water slowly to precipitate the product.

    • Filter and wash with water to remove ammonium chloride salts.

References

  • Reactivity of

    
    -Haloamides: 
    
    • Title: The Fascin
    • Source: N
    • URL:[Link]

  • Amination Kinetics & Scale-Up

    • Title: Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing.[1]

    • Source: MDPI (Processes).
    • URL:[Link]

  • General Solubility Data

    • Title: Solubility of the Proteinogenic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
      
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Technical Support Center: Purification of Crude 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-amino-N-(4-phenoxyphenyl)acetamide. This document synthesizes established purification principles with practical, field-proven insights to address common challenges encountered during the isolation of this and structurally similar aromatic amide intermediates.

Introduction

2-amino-N-(4-phenoxyphenyl)acetamide is a chemical intermediate whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, which can arise from starting materials, side reactions, or degradation, can compromise the safety and efficacy of the final drug product. Therefore, robust and reproducible purification protocols are essential.[1] This guide focuses on the most common and effective purification technique for such compounds: recrystallization. It also provides a structured troubleshooting framework to address specific experimental issues.

Diagram 1: General Purification and Troubleshooting Workflow

Purification_Workflow cluster_main Purification & Troubleshooting Logic Start Crude 2-amino-N-(4-phenoxyphenyl)acetamide Initial_Analysis Initial Purity Assessment (TLC, HPLC, NMR) Start->Initial_Analysis Select_Method Select Purification Method Initial_Analysis->Select_Method Recrystallization Recrystallization Protocol Select_Method->Recrystallization Primary Choice Chromatography Column Chromatography (Alternative Method) Select_Method->Chromatography If Recrystallization Fails Troubleshoot Troubleshooting Guide Recrystallization->Troubleshoot Unsuccessful Final_Analysis Final Purity & Yield Analysis (HPLC, NMR, Melting Point) Recrystallization->Final_Analysis Successful Chromatography->Final_Analysis Troubleshoot->Recrystallization Re-attempt Pure_Product Pure Product (>99% Purity) Final_Analysis->Pure_Product

Caption: Logical flow for purification and troubleshooting of 2-amino-N-(4-phenoxyphenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address potential issues during the purification of 2-amino-N-(4-phenoxyphenyl)acetamide.

FAQ 1: Recrystallization Issues

Question: My compound will not dissolve in the hot recrystallization solvent, even with a large volume. What should I do?

Answer: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.

  • Causality: Recrystallization relies on the principle that the target compound has high solubility in a hot solvent and low solubility in the same solvent when cold. If the compound's polarity is mismatched with the solvent, it may not dissolve even at elevated temperatures. Alternatively, the crude product may contain inorganic salts or other highly insoluble byproducts from the synthesis.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Aromatic amides often have moderate polarity. A single solvent may not be optimal. Consider a solvent pair system. For instance, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or water) until turbidity (cloudiness) persists. Reheat to clarify and then allow to cool slowly.[2]

    • Hot Filtration: If you suspect insoluble solid impurities, perform a hot filtration. Dissolve the crude material in a slight excess of hot solvent, and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This will remove the insoluble matter, and the desired compound should crystallize from the filtrate upon cooling.

Question: My compound dissolves in the hot solvent, but no crystals form upon cooling, even after an extended period or in an ice bath. Why?

Answer: This is a common problem known as "oiling out" or failure to crystallize, which can be caused by supersaturation, the presence of soluble impurities, or an insufficient quantity of the compound.

  • Causality: Crystal formation requires nucleation, a process where molecules organize into a stable seed crystal, which then grows. Soluble impurities can inhibit this process by interfering with lattice formation. Using too much solvent can also prevent the solution from becoming saturated enough for crystals to form.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.

      • Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the cooled solution. This "seed crystal" will provide a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly, trapping impurities. Cool the more concentrated solution again.

    • Check for "Oiling Out": If an oil has formed instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound, or because of significant impurities. Try to redissolve the oil in a small amount of hot solvent and cool again. If it persists, you may need to reconsider your solvent system or perform a preliminary purification step like column chromatography.

Question: The yield from my recrystallization is very low. How can I improve it?

Answer: Low yield is often a trade-off for high purity. However, significant losses can be minimized.

  • Causality: Yield loss can occur from using too much solvent (leaving a significant amount of product in the mother liquor), premature crystallization during hot filtration, or incomplete crystallization.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.

    • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the solution.

    • Recover from Mother Liquor: The solution remaining after filtration (the mother liquor) still contains some dissolved product. You can concentrate this solution by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

FAQ 2: Purity Assessment

Question: My recrystallized product looks clean, but the melting point is broad. What does this indicate?

Answer: A broad melting point range is a classic indicator of an impure compound.

  • Causality: Impurities disrupt the crystal lattice of the solid, which leads to a depression and broadening of the melting point range. Pure crystalline solids typically have a sharp melting point range of 1-2°C.

  • Troubleshooting Steps:

    • Repeat Recrystallization: The most straightforward solution is to perform another recrystallization. Ensure you are using the optimal solvent and technique as described above.

    • Analytical Confirmation: Use a more sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the impurities.[1] This will help you determine if the impurity is a starting material, a byproduct, or a degradation product, which can inform further purification strategies.

Question: HPLC analysis shows a small, persistent impurity peak even after multiple recrystallizations. What are my options?

Answer: This suggests that the impurity has very similar solubility properties to your target compound, making separation by recrystallization difficult.

  • Causality: Co-crystallization can occur when an impurity has a similar molecular structure and polarity to the desired product, allowing it to be incorporated into the crystal lattice.

  • Troubleshooting Steps:

    • Change the Solvent System: Try recrystallizing from a solvent with a different polarity. This can alter the relative solubilities of your product and the impurity, potentially leading to better separation.

    • Consider Column Chromatography: For challenging separations, column chromatography is a powerful alternative.[1] By using a solid stationary phase (like silica gel) and a liquid mobile phase, compounds can be separated based on their differential adsorption and partitioning. This method is often more effective than recrystallization for removing impurities with similar properties.

Experimental Protocols

Protocol 1: Recrystallization of 2-amino-N-(4-phenoxyphenyl)acetamide
  • Solvent Selection:

    • Place a small amount (approx. 50 mg) of the crude solid into separate test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water) to each tube.[]

    • Gently heat the tubes to observe solubility. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude 2-amino-N-(4-phenoxyphenyl)acetamide in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate).

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to minor, highly polar impurities, remove the flask from the heat and add a small amount of activated charcoal.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration (see step 4) to remove the charcoal.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present or if charcoal was used, perform a hot filtration.

    • Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Amides

SolventBoiling Point (°C)PolarityCommon Cosolvents
Water100HighMethanol, Ethanol, Acetone
Methanol65HighWater, Dichloromethane
Ethanol78HighWater, Hexane, Toluene
Ethyl Acetate77MediumHexane
Acetone56MediumWater, Hexane
Dichloromethane40MediumHexane, Methanol
Toluene111LowEthanol, Hexane
Hexane69LowEthyl Acetate, Dichloromethane

Data compiled from general chemical knowledge and sources like Sigma-Aldrich and other chemical suppliers.

Diagram 2: Troubleshooting Logic for Failed Recrystallization

Troubleshooting_Recrystallization cluster_troubleshoot Troubleshooting Failed Recrystallization Start No Crystals Form Upon Cooling Check_Supersaturation Is the solution supersaturated? Start->Check_Supersaturation Check_Solvent_Volume Was too much solvent used? Check_Supersaturation->Check_Solvent_Volume No Induce_Crystallization Induce Crystallization: - Scratch flask wall - Add seed crystal Check_Supersaturation->Induce_Crystallization Yes Check_Oiling_Out Has the compound 'oiled out'? Check_Solvent_Volume->Check_Oiling_Out No Reduce_Volume Reduce solvent volume by evaporation and re-cool Check_Solvent_Volume->Reduce_Volume Yes Reassess_Solvent Re-dissolve oil, cool slowly. If fails, select a new solvent or use a solvent-pair system. Check_Oiling_Out->Reassess_Solvent Yes Success Crystals Formed Induce_Crystallization->Success Reduce_Volume->Success Reassess_Solvent->Success

Sources

Technical Support Center: Stability Protocol for 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "My compound, 2-amino-N-(4-phenoxyphenyl)acetamide, is showing purity loss in solution over 24-48 hours. New peaks are appearing on LC-MS. How do I stabilize it?"

Technical Assessment: Your compound is a glycinanilide derivative (Glycine conjugated to 4-phenoxyaniline). Its structural integrity relies on the stability of the amide bond and the primary amine. The degradation profile is governed by two competing mechanisms: Hydrolysis (pH-dependent) and Oxidation (radical/light-mediated).

Structural FeatureVulnerabilityPotential Degradants
Amide Linkage Hydrolysis (Acid/Base catalyzed)Glycine + 4-Phenoxyaniline
Primary Amine (

-amino)
Oxidation / CondensationN-Oxides, Imines, Dimers
Diphenyl Ether PhotolysisPhenolic radicals (UV induced)

Diagnostic Workflow: Identifying the Culprit

Before altering your buffer system, use this flowchart to correlate your HPLC/LC-MS observations with the specific degradation mechanism.

DiagnosisFlow Start Observation: Purity Loss in Solution CheckMS Check LC-MS of New Peaks Start->CheckMS MassShift1 Mass Shift: -18 Da or +Mass of SM (Dimerization/Cyclization) CheckMS->MassShift1 High Conc. (>10mM) MassShift2 Mass Shift: +16 Da / +32 Da (Oxidation) CheckMS->MassShift2 Exposed to Air/Light MassShift3 Appearance of fragment ions (Hydrolysis) CheckMS->MassShift3 Extreme pH (<4 or >8) Action1 Cause: Schiff Base or DKP Formation Fix: Lower Conc., Remove Aldehydes MassShift1->Action1 Action2 Cause: N-Oxidation / Radical Attack Fix: Degas, Add EDTA/Antioxidant MassShift2->Action2 Action3 Cause: Amide Hydrolysis Fix: Adjust pH to 6.0-7.0, Lower Temp MassShift3->Action3

Figure 1: Diagnostic decision tree for correlating LC-MS mass shifts with degradation pathways.

Mechanism of Degradation (The "Why")

To solve the issue, you must understand the causality. This compound suffers from "The Aniline Trap" and "The Glycine Instability."

A. Amide Hydrolysis (The Primary Pathway)

The amide bond connecting the glycine moiety to the phenoxyphenyl ring is susceptible to hydrolysis.

  • Mechanism: Nucleophilic attack by water (neutral pH) or

    
     (basic pH) on the carbonyl carbon.
    
  • Kinetics: Pseudo-first-order kinetics in buffered aqueous solutions.

  • Critical Insight: Aniline derivatives are good leaving groups. If your solution pH drifts > 8.0, the rate of hydrolysis increases exponentially [1].

    • Reaction:

      
      
      
B. Oxidative Instability

The primary


-amino group (

) is electron-rich and prone to radical abstraction.
  • Mechanism: Dissolved oxygen, catalyzed by trace metal ions (Fe, Cu) often found in non-HPLC grade buffers, generates reactive oxygen species (ROS). These attack the amine or the electron-rich diphenyl ether ring.

  • Photostability: The phenoxyphenyl ether moiety acts as a chromophore. UV light absorption can generate radical cations, accelerating oxidation [2].

Stabilization Protocols (The "How")

Do not rely on standard PBS if stability is an issue. Implement this specific formulation protocol.

Protocol A: The "Gold Standard" Buffer System

Target pH: 6.0 - 6.5 (Minimizes both acid and base hydrolysis rates).

ComponentConcentrationFunction
Buffer 10-50 mM Ammonium Acetate or PhosphateMaintains pH stability. Avoid Carbonate (too basic) or Tris (reactive amine).
Chelator 0.1 mM EDTASequesters trace metals that catalyze oxidation.
Co-Solvent 5-10% DMSO or AcetonitrileIncreases solubility; suppresses hydrolysis by reducing water activity.
Protocol B: Handling & Storage
  • Degassing is Mandatory: Sparge buffers with Helium or Argon for 10 minutes prior to dissolution. Oxygen is the enemy of the primary amine.

  • Amber Glass: Store all solutions in amber vials to prevent photo-activation of the phenoxyphenyl group.

  • Avoid Aldehydes: Do not use alcohols that may contain trace aldehydes (e.g., low-grade ethanol), as the primary amine will react to form Schiff bases.

Visualizing the Degradation Pathways

The following diagram details the molecular fate of your compound under stress conditions.

DegradationPathways Compound 2-amino-N-(4-phenoxyphenyl)acetamide (Parent) Hydrolysis Hydrolysis (pH > 8 or pH < 3) Compound->Hydrolysis + H2O Oxidation Oxidation (Light / O2 / Metals) Compound->Oxidation + O2 / hν Prod_Gly Glycine Hydrolysis->Prod_Gly Prod_Aniline 4-Phenoxyaniline (Toxic/Reactive) Hydrolysis->Prod_Aniline Prod_NOxide N-Oxide / Imine Oxidation->Prod_NOxide Prod_Polymer Colored Oligomers (Brown/Yellow) Oxidation->Prod_Polymer

Figure 2: Chemical fate map showing hydrolytic cleavage vs. oxidative polymerization.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris buffer? A: Avoid if possible. Tris contains a primary amine. While steric hindrance usually prevents reaction, over long periods or under stress, transamidation or condensation with impurities can occur. Phosphate or Citrate buffers are chemically inert relative to your compound.

Q2: My solution turns yellow after 2 days. Is this hydrolysis? A: No, this is oxidation. Hydrolysis products (Glycine + 4-phenoxyaniline) are typically colorless. Yellow/Brown discoloration indicates the formation of "aniline blacks" or oxidative oligomers derived from the phenoxyphenyl moiety or the amine. This confirms you have an oxygen/light problem, not a pH problem [3].

Q3: How do I store the stock solution? A: Dissolve in 100% DMSO (anhydrous) at high concentration (>10 mM). Store at -20°C or -80°C. Do not store in aqueous buffers for >24 hours. The absence of water in pure DMSO freezes the hydrolytic pathway [4].

Q4: Is this compound sensitive to freeze-thaw cycles? A: Yes. Repeated freezing can cause micro-precipitation. Upon re-dissolving, the local high concentration can promote dimerization. Aliquot your stock solutions into single-use vials.

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1]

  • Tonnesen, H. H. "Photostability of Drugs and Drug Formulations." CRC Press, 2004.
  • Lepaumier, H., et al. "Oxidative Degradation Mechanisms of Amines."[2] Industrial & Engineering Chemistry Research, 2009.[2]

  • Goolcharran, C., & Borchardt, R. T. "Kinetics of Diketopiperazine Formation using Model Peptides."[3] Journal of Pharmaceutical Sciences, 1998.[3] (Mechanistic insight on alpha-amino amide stability).

Sources

Technical Support Center: Overcoming Steric Hindrance in Phenoxyphenyl Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing sterically hindered phenoxyphenyl acetamide derivatives.

Status: Operational Specialist: Senior Application Scientist Topic: Steric Hindrance & Reactivity Optimization Last Updated: March 8, 2026

Core Technical Overview

Phenoxyphenyl acetamides are privileged scaffolds in medicinal chemistry, often serving as core structures for kinase inhibitors (e.g., Ibrutinib analogs) and herbicides. The synthesis typically involves an amide coupling between a phenoxyaniline and an acyl donor , or a phenoxyacetic acid and an amine .

The Challenge: Steric hindrance becomes a critical failure mode when substituents (methyl, halogen, trifluoromethyl) are introduced at the ortho-positions of the aromatic rings or the


-carbon of the acetamide. These "molecular gatekeepers" block the trajectory of the nucleophile (amine) into the electrophilic center (carbonyl), leading to stalled reactions, low yields, and difficult purifications.

This guide provides field-proven protocols to bypass these energy barriers using high-energy intermediates and optimized reaction environments.

Troubleshooting Guide (FAQs)

Q1: My standard HATU/DIPEA coupling yields <10% product after 24 hours. What is the alternative?

Diagnosis: The activation generated by HATU (the O-At ester) is bulky itself. If your substrate has ortho-substituents (e.g., 2,6-disubstituted aniline), the active ester cannot approach the amine nucleophile effectively due to steric clash.

Solution: Switch to Acyl Fluorides or Ghosez’s Reagent .

  • Why: Acyl fluorides (

    
    ) are small, highly electrophilic, and stable enough to handle. The fluoride leaving group is significantly smaller than the OBt/OAt group from HATU, allowing the amine to penetrate the steric shield.
    
  • Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or generate the acid chloride in situ using Ghosez’s reagent, which is neutral and avoids the acidic conditions of

    
    .
    
Q2: I am using an acid chloride, but the reaction is still sluggish. Should I heat it?

Diagnosis: Thermal heating often degrades unstable acid chlorides before coupling occurs. Solution: Use Microwave Irradiation with a Non-Nucleophilic Base .

  • Mechanism: Microwave heating provides direct kinetic energy to the polar transition state.

  • Optimization: Switch solvent to NMP (N-methyl-2-pyrrolidone) . NMP has a higher dielectric constant than DCM or THF, better stabilizing the polar tetrahedral intermediate formed during nucleophilic attack.

  • Caution: Ensure your base is sterically hindered (e.g., 2,6-Lutidine or Collidine) to prevent it from acting as a nucleophile against the acid chloride.

Q3: The product forms but is contaminated with an "aniline dimer" or oligomers.

Diagnosis: This is likely competitive diarylation or homocoupling, often seen if using metal catalysis (Buchwald-Hartwig) to install the amide. Solution:

  • For Metal-Catalyzed Amidation: Increase the catalyst-to-ligand ratio and use a bulky biaryl phosphine ligand (e.g., BrettPhos or Xantphos ) which creates a "pocket" that enforces mono-arylation.

  • For Classical Coupling: Ensure strictly stoichiometric addition of the acid chloride to the amine at low temperature (-78°C to 0°C) initially, then warm up.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct coupling strategy based on the steric profile of your phenoxyphenyl substrate.

AmideCouplingLogic Start Start: Phenoxyphenyl Amide Coupling CheckSterics Analyze Steric Bulk (Ortho-substituents?) Start->CheckSterics Standard Standard Coupling (HATU / EDC + HOBt) CheckSterics->Standard No/Low Sterics HighSterics High Steric Hindrance (2,6-disubst. or t-Butyl) CheckSterics->HighSterics Yes (Ortho/Alpha) Standard->HighSterics Low Yield Success Isolate Product (>80% Yield) Standard->Success Works? AcidCl Method A: Acid Chloride (Ghosez's Reagent / (COCl)2) HighSterics->AcidCl Acid Sensitive? No AcylF Method B: Acyl Fluoride (TFFH / Cyanuric Fluoride) HighSterics->AcylF Acid Sensitive? Yes Microwave Microwave Assist (100-150°C, NMP) AcidCl->Microwave Sluggish AcylF->Microwave Sluggish Microwave->Success

Caption: Decision tree for selecting coupling reagents based on steric hindrance levels.

Experimental Protocols

Protocol A: The "Gold Standard" for Hindered Phenoxyphenyl Amines (Acyl Fluoride Method)

Reference: Adapted from Due-Hansen et al., Org. Biomol. Chem., 2015.[1]

Context: Use this when HATU fails due to the bulk of the coupling reagent itself. Acyl fluorides are robust yet highly reactive toward hindered amines.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine (Phenoxyaniline derivative) (1.2 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DCM or 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and DIPEA (1.5 equiv) in anhydrous DCM under Nitrogen.

  • Fluorination: Add TFFH (1.1 equiv) in one portion. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC.[3][4] The acyl fluoride is often visible and runs higher (less polar) than the acid.

  • Coupling: Add the hindered amine (1.2 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT. If no progress after 4 hours, heat to reflux (if DCM) or 80°C (if Dioxane).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    .[3]
Protocol B: Ghosez’s Reagent for Acid-Sensitive Substrates

Context: When the substrate contains acid-sensitive groups (e.g., Boc, acetals) that cannot survive Thionyl Chloride (


).

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 - 1.5 equiv)

  • Amine (1.1 equiv)

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv)

  • Solvent: Dry DCM[5][6]

Step-by-Step:

  • Dissolve carboxylic acid in dry DCM at 0°C.

  • Add Ghosez’s reagent dropwise. Stir for 1-2 hours at RT. (This forms the acid chloride neutrally).

  • Add the amine and Pyridine.[2]

  • Stir overnight. The neutral conditions prevent acid-catalyzed decomposition.

Comparative Performance Data

The table below summarizes the expected performance of various coupling reagents when synthesizing a sterically hindered 2,6-dimethyl-N-(2-phenoxyphenyl)acetamide .

Coupling ReagentActive IntermediateSteric ToleranceTypical YieldNotes
HATU / HBTU O-At / O-Bt EsterLow< 20%Reagent itself is too bulky; fails for ortho-subst.
EDC / HOBt O-AcylisoureaLow< 15%Slow kinetics; prone to N-acylurea rearrangement.
T3P (Propylphosphonic anhydride) Mixed AnhydrideMedium40-60%Low toxicity; good for scale-up but requires high T.
Ghosez's Reagent Acid ChlorideHigh 75-85% Neutral conditions; highly reactive electrophile.
TFFH (Acyl Fluoride) Acyl FluorideVery High 85-95% Smallest leaving group (

); best for extreme hindrance.

Mechanism of Action: Why Acyl Fluorides Win[2]

Standard reagents like HATU form a bulky active ester. In contrast, TFFH generates an acyl fluoride. The fluoride atom is small (Van der Waals radius ~1.47 Å), allowing the amine nucleophile to access the carbonyl carbon even when surrounded by bulky phenyl rings.

ReactionMechanism Acid Carboxylic Acid (R-COOH) AcylF Acyl Fluoride (R-COF) *Small Electrophile* Acid->AcylF Activation (TFFH, DIPEA) TFFH TFFH Reagent TFFH->AcylF TS Tetrahedral Intermediate AcylF->TS Nucleophilic Attack (Min. Steric Clash) Amine Hindered Amine (Ar-NH2) Amine->TS Product Phenoxyphenyl Acetamide TS->Product -HF (scavenged)

Caption: Mechanistic pathway of TFFH-mediated coupling, highlighting the minimal steric footprint of the acyl fluoride intermediate.

References

  • Due-Hansen, M. E., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][2][7] Organic & Biomolecular Chemistry, 13, 11221-11227. Link

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.
  • Dunetz, J. R., & Magano, J. (2011). "Applications of Propylphosphonic Anhydride (T3P) in Peptide and Organic Synthesis." Organic Letters, 13(19), 5048–5051. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479. Link

Sources

Technical Support & Troubleshooting Center: Synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through modern, highly efficient, and green alternatives to traditional toxic reagents for the synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide .

Historically, accessing this N-aryl acetamide motif relied on reacting 4-phenoxyaniline with highly toxic and corrosive chloroacetyl chloride, followed by harsh amination [2]. Alternatively, traditional peptide coupling reagents like DCC and HOBt were used, which introduce explosive risks and difficult-to-remove urea byproducts. To align with modern green chemistry standards [4], this guide focuses on self-validating, scalable alternative methodologies using Propylphosphonic anhydride (T3P) [1] and Biocatalytic Amidation (CALB) [3].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why should I abandon chloroacetyl chloride or DCC/HOBt for this specific synthesis? A1: Chloroacetyl chloride is a severe lachrymator and highly toxic, while the subsequent amination step with ammonia often leads to uncontrollable over-alkylation (forming secondary or tertiary amines). DCC generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious chromatographic separation. Furthermore, HOBt is a known explosive hazard. Transitioning to alternative reagents like T3P or enzymatic catalysts improves atom economy, eliminates toxic waste, and ensures a higher purity profile without chromatography.

Q2: What makes T3P a superior alternative for coupling N-Boc-glycine and 4-phenoxyaniline? A2: T3P (Propylphosphonic anhydride) is a non-toxic, non-explosive cyclic anhydride. When it activates the carboxylic acid of N-Boc-glycine, the resulting phosphonate leaving group is 100% water-soluble. This allows for a self-validating, simple aqueous workup. Additionally, when paired with a mild base like pyridine, T3P suppresses epimerization—a critical factor if you plan to synthesize chiral derivatives of this molecule in the future [1].

Q3: Can I synthesize this amide bond without any chemical coupling reagents? A3: Yes. Recent advancements in green chemistry allow for direct biocatalytic amidation. Using immobilized Candida antarctica lipase B (CALB) in a green solvent like cyclopentyl methyl ether (CPME) enables the direct condensation of free glycine and 4-phenoxyaniline into the target amide, generating only water as a byproduct [3].

Part 2: Quantitative Reagent Comparison

To facilitate your experimental design, the following table summarizes the performance metrics of traditional versus alternative reagent systems for this synthesis.

Reagent SystemExpected YieldGreen Chemistry MetricByproduct RemovalEpimerization Risk
T3P + Pyridine >90% High (Low toxicity, safe solvents)Simple aqueous washVery Low
CALB + CPME >95% Excellent (Biocatalytic, renewable)Simple filtrationNone
DCC + HOBt 75–85%Poor (Explosive additive, sensitizer)Tedious (DCU filtration/column)Moderate
Chloroacetyl Chloride 60–70%Very Poor (Corrosive, toxic gas)Requires chromatographyN/A

Part 3: Visualizing the Alternative Workflows

SynthesisWorkflow SM Starting Materials: N-Boc-Glycine + 4-Phenoxyaniline Trad Traditional Route (Chloroacetyl Chloride / DCC) SM->Trad Green Alternative Route (T3P / Pyridine or CALB) SM->Green TradWorkup Complex Workup (Toxic Waste / Insoluble Urea) Trad->TradWorkup GreenWorkup Simple Aqueous Wash (Water-Soluble Byproducts) Green->GreenWorkup Int Boc-Protected Intermediate (Self-Validating via LC-MS) TradWorkup->Int GreenWorkup->Int Deprotect Deprotection (4M HCl in Dioxane) Int->Deprotect Target Target Molecule: 2-amino-N-(4-phenoxyphenyl)acetamide Deprotect->Target

Workflow comparison between traditional and alternative green synthesis routes.

T3PMechanism Acid N-Boc-Glycine Active Activated Phosphonate Ester (Highly Electrophilic) Acid->Active T3P T3P + Pyridine T3P->Active Activation Tetra Tetrahedral Intermediate Active->Tetra Amine 4-Phenoxyaniline Amine->Tetra Nucleophilic Attack Amide Amide Bond Formed Tetra->Amide Elimination Waste Water-Soluble Phosphonate Salt Tetra->Waste Aqueous Wash

Mechanistic pathway of T3P-mediated carboxylic acid activation and amide bond formation.

Part 4: Step-by-Step Methodologies

Protocol A: T3P-Mediated Synthesis (Recommended for Scale-Up)

This protocol utilizes T3P to form the amide bond, followed by acidic deprotection.

Step 1: Substrate Solubilization & Base Addition

  • Action: Dissolve 1.0 eq of N-Boc-glycine and 1.05 eq of 4-phenoxyaniline in Ethyl Acetate (EtOAc). Add 3.0 eq of Pyridine and cool the reaction flask to 0°C.

  • Causality: EtOAc is chosen over DMF/DCM to align with green chemistry principles and to facilitate a direct aqueous workup later. Cooling to 0°C mitigates the mild exotherm generated during T3P addition, while pyridine acts as a mild base that establishes a robust, low-epimerization environment [1].

Step 2: T3P Activation & Coupling

  • Action: Dropwise add 1.5 eq of T3P (supplied as a 50% w/w solution in EtOAc). Stir at 0°C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Causality: T3P attacks the carboxylic acid to form a highly electrophilic phosphonate ester. The cyclic nature of T3P ensures that upon nucleophilic attack by 4-phenoxyaniline, the leaving group ring-opens into a highly polar, water-soluble salt.

  • Self-Validation: Spot the reaction on a TLC plate (Hexanes:EtOAc 1:1). The disappearance of the 4-phenoxyaniline spot (visualized via UV or Ninhydrin) confirms coupling completion.

Step 3: Aqueous Workup

  • Action: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality: The 1M HCl wash protonates and removes any unreacted aniline and pyridine. The NaHCO₃ wash neutralizes and extracts the water-soluble T3P phosphonate byproducts, yielding the pure Boc-protected intermediate without column chromatography.

Step 4: Boc-Deprotection

  • Action: Dissolve the intermediate in minimal dichloromethane (DCM) and add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Causality: The strong anhydrous acid cleaves the tert-butoxycarbonyl (Boc) group, releasing isobutylene gas and carbon dioxide. The target molecule, 2-amino-N-(4-phenoxyphenyl)acetamide, precipitates as a high-purity hydrochloride salt.

Protocol B: Biocatalytic Amidation (Greenest Approach)

This protocol utilizes enzymatic catalysis for direct amidation without activating reagents.

Step 1: Reaction Setup

  • Action: Dissolve 1.0 eq of free glycine and 1.0 eq of 4-phenoxyaniline in cyclopentyl methyl ether (CPME).

  • Causality: CPME is a premier green solvent that resists peroxide formation and provides an optimal partition coefficient for water removal, driving the thermodynamic equilibrium toward amidation [3].

Step 2: Biocatalyst & Scavenger Addition

  • Action: Add immobilized Candida antarctica lipase B (CALB, Novozym 435) (50 mg/mmol substrate) and 3Å molecular sieves. Incubate with shaking at 60°C for 24 hours.

  • Causality: CALB specifically catalyzes the condensation. The 3Å molecular sieves physically sequester the water byproduct, preventing reversible hydrolysis. 60°C is the optimal thermal activation point for CALB in organic media without inducing protein denaturation.

Step 3: Isolation

  • Action: Filter the hot mixture to remove the immobilized enzyme and molecular sieves. Evaporate the CPME under reduced pressure.

  • Self-Validation: The product purity can be directly validated via GC-MS or LC-MS without further purification, as no chemical byproducts are generated.

Part 5: Troubleshooting Guide

Issue 1: Low yield observed during the T3P coupling step.

  • Diagnosis: Insufficient basicity or steric hindrance preventing the formation of the active ester.

  • Solution: Ensure the pyridine used is anhydrous. If the reaction remains sluggish, swap pyridine for N,N-Diisopropylethylamine (DIPEA). DIPEA is a stronger, non-nucleophilic base that can accelerate the deprotonation of the intermediate without interfering with the T3P activation cycle [1].

Issue 2: Incomplete Boc deprotection in Step 4.

  • Diagnosis: The presence of ambient moisture neutralizing the anhydrous HCl, or insufficient reaction time.

  • Solution: Ensure the 4M HCl in dioxane is fresh and tightly sealed. Alternatively, switch the deprotection cocktail to 50% Trifluoroacetic acid (TFA) in DCM for 1 hour. Note: If using TFA, the final product will be isolated as a TFA salt, which may require a basic wash (e.g., saturated Na₂CO₃) and re-extraction to obtain the free base.

Issue 3: Poor solubility of 4-phenoxyaniline in the green solvent (CPME) during biocatalysis.

  • Diagnosis: 4-phenoxyaniline can exhibit variable solubility profiles depending on the ambient temperature and solvent polarity.

  • Solution: Pre-warm the CPME to 40°C before adding the enzyme. If solubility issues persist, switch the solvent to 2-Methyltetrahydrofuran (2-MeTHF), which maintains a green chemistry profile while offering slightly higher polarity to dissolve the aniline [3].

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. URL:[Link]

  • Nguyen, W., et al. (2025). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Journal of Medicinal Chemistry. URL:[Link]

  • Orsy, G., Shahmohammadi, S., & Forró, E. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. URL:[Link]

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis. URL:[Link]

Technical Support Center: Stability Optimization for 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stability Optimization Hub. This technical guide is designed for researchers and formulation scientists working with 2-amino-N-(4-phenoxyphenyl)acetamide (an


-amino acetanilide derivative).[1][2][3] The following protocols and troubleshooting modules focus on mitigating the primary degradation pathways: amide hydrolysis and intramolecular cyclization.
KB-001: The pH-Stability Profile

The Core Challenge: The stability of 2-amino-N-(4-phenoxyphenyl)acetamide is governed by a U-shaped pH-rate profile.[1][2][3] The molecule contains two functional groups with conflicting stability requirements:[3][4]

  • The Amide Linkage: Susceptible to specific acid catalysis (

    
    ) and specific base catalysis (
    
    
    
    ).[1]
  • The

    
    -Primary Amine:  Governs the ionization state.[1][2][3] When deprotonated (pH > pKa), it becomes a nucleophile, risking dimerization into diketopiperazines (DKP).
    

The "Goldilocks" Zone: For maximum solution stability, maintain the pH between 4.5 and 6.0 .[3]

  • At pH < 4.0 (Acidic): The amide bond undergoes acid-catalyzed hydrolysis, cleaving the molecule into glycine and 4-phenoxyaniline.[1][2][3]

  • At pH > 7.5 (Basic):

    • Pathway A: The amine deprotonates (Free Base form), increasing solubility issues and precipitation.

    • Pathway B: The free amine attacks a second molecule's carbonyl carbon, leading to dimerization (DKP formation).

    • Pathway C: Hydroxide ions directly attack the amide bond (Base hydrolysis).[1]

Visualizing the Degradation Pathways

DegradationPathways Parent 2-amino-N-(4-phenoxyphenyl)acetamide (Target Molecule) AcidHydrolysis Acid Hydrolysis (pH < 4.0) Parent->AcidHydrolysis H+ Catalysis BaseHydrolysis Base Hydrolysis (pH > 8.0) Parent->BaseHydrolysis OH- Attack Dimerization Dimerization (DKP) (pH ~ pKa ~ 8.2) Parent->Dimerization Nucleophilic Attack (Free Amine) Product1 Glycine + 4-Phenoxyaniline AcidHydrolysis->Product1 BaseHydrolysis->Product1 Product2 Cyclic Diketopiperazine (Insoluble Precipitate) Dimerization->Product2

Caption: Figure 1. Competing degradation pathways based on solution pH.[1][2][3][5] Note that both hydrolysis extremes yield the same cleavage products, while neutral-alkaline conditions favor cyclization.[2][3]

KB-002: Troubleshooting Wizard (Q&A)

Q1: My solution turned cloudy after adjusting the pH to 7.4 (PBS). Is this degradation? Diagnosis: Likely Solubility Limit / Free Base Precipitation .[1][2][3] Explanation: The pKa of the


-amino group in glycinamide derivatives is typically around 8.0–8.[1][2][3]2. At pH 7.4, a significant fraction of the molecule exists as the neutral free base, which is far less soluble in water than the cationic (protonated) form.
Corrective Action: 
  • Lower pH to 5.5 using Acetate or Citrate buffer to ensure the amine remains protonated (

    
    ).[1][3]
    
  • Add a cosolvent like DMSO (5-10%) if physiological pH is mandatory for your assay.[1][2][3]

Q2: I see a new peak eluting after the main peak on Reverse-Phase HPLC. What is it? Diagnosis: Likely 4-Phenoxyaniline (Hydrolysis Product).[1][2][3] Explanation: The cleavage product, 4-phenoxyaniline, is more hydrophobic than the parent amino-acetamide due to the loss of the polar glycine moiety.[2][3] It will retain longer on C18 columns.[1][2][3] Verification:

  • Check the UV spectrum of the new peak.[3] 4-phenoxyaniline has a distinct absorption profile compared to the amide.[1][2][3]

  • Run a reference standard of 4-phenoxyaniline (CAS 139-59-3).[1][2][3]

Q3: The assay concentration is dropping, but I don't see hydrolysis products. Where is the mass going? Diagnosis: Diketopiperazine (DKP) Formation or Adsorption .[1] Explanation: If the pH is near 8.0, two molecules can cyclize to form a DKP dimer.[1][2][3] This dimer often precipitates out of solution (invisible to HPLC if filtered) or elutes in the void volume depending on column chemistry.[1] Corrective Action:

  • Protocol Check: Are you storing stock solutions at high concentration (>10 mM) at neutral pH? This accelerates second-order dimerization kinetics.[1][2][3]

  • Fix: Store stocks at acidic pH (pH 4-5) or freeze immediately.

KB-003: Buffer Selection & Preparation Guide

To maximize stability, avoid buffers that can act as general base catalysts (e.g., concentrated Imidazole).[3]

Recommended Buffer Systems:

Target pHBuffer SystemConcentrationNotes
4.0 - 5.5 Acetate 10 - 50 mMPreferred. Excellent buffering capacity; non-nucleophilic.[1][2][3]
5.5 - 6.5 Citrate 10 - 50 mMGood alternative.[1][2][3] Citrate can chelate metals if oxidation is a secondary concern.[1][2][3]
6.0 - 7.0 MES 10 - 50 mM"Good" buffer (Good et al.).[1][2][3] Minimal interference with biological assays.[1][2][3][6]
> 7.5 Not RecommendedN/AHigh risk of precipitation and dimerization.[1][2][3]

Protocol: Preparation of 50 mM Acetate Buffer (pH 5.0) This buffer provides the optimal balance between solubility (protonated amine) and chemical stability (minimized hydrolysis).

  • Reagents: Sodium Acetate Trihydrate, Glacial Acetic Acid, HPLC-grade Water.[1][2][3]

  • Calculation: Use the Henderson-Hasselbalch equation (

    
    ).[1][3] pKa of acetic acid is 4.76.[1][2][3]
    
  • Mix: Dissolve 2.5 g Sodium Acetate Trihydrate in 900 mL water.

  • Adjust: Titrate with Glacial Acetic Acid (approx. 1-2 mL) until pH reaches exactly 5.00.

  • Filter: Pass through a 0.22

    
    m filter to remove particulates that could act as nucleation sites for precipitation.[1][2][3]
    
KB-004: Self-Validating Stability Protocol

Do not assume literature values apply perfectly to your specific matrix.[1][2][3] Run this Forced Degradation Screen to validate your working conditions.

Workflow Diagram:

StabilityProtocol Start Start: Prepare 1mM Stock (in Water/DMSO) Split Split into 3 Aliquots Start->Split CondA Condition A: 0.1M HCl (pH ~1) Split->CondA CondB Condition B: 50mM Acetate (pH 5.0) Split->CondB CondC Condition C: 0.1M NaOH (pH ~13) Split->CondC Incubate Incubate 24h @ 25°C CondA->Incubate CondB->Incubate CondC->Incubate Analyze Analyze via HPLC-UV (254 nm) Incubate->Analyze Decision Calculate % Recovery Analyze->Decision Result Optimal pH Identified Decision->Result

Caption: Figure 2. Forced degradation workflow to empirically determine stability boundaries.

Step-by-Step:

  • Prepare Stock: Dissolve compound to 1 mM in DMSO.

  • Dilute: Dilute 1:10 into the three conditions shown in Figure 2.

  • Timepoints: Inject samples at T=0 and T=24 hours.

  • Pass Criteria:

    • Condition B (pH 5.[1][2][3]0) should show >98% recovery.[1][2][3]

    • Conditions A and C serve as system suitability controls (proving your method can detect degradation).[1][3]

References
  • Kahne, D., & Still, W. C. (1988).[1][2][3] Hydrolysis of amides. The mechanism of the hydrolysis of amides under neutral and basic conditions. Journal of the American Chemical Society.[1][3]

  • Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] (Refer to Chapter 16: Hydrolysis of Amides).

  • Joshi, R. et al. (2010).[1][2][3] Stability of Peptides and Proteins.[1][2][3][7] Journal of Pharmaceutical Sciences. (Provides general pKa and dimerization kinetics for glycinamide derivatives).

  • BenchChem Technical Support. (2025). General Stability Protocols for Amino-Acetamides.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of rigorous research. For compounds like 2-amino-N-(4-phenoxyphenyl)acetamide, a molecule featuring a complex interplay of aromatic and aliphatic systems, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique. This guide provides an in-depth, field-proven approach to interpreting the 1H NMR spectrum of this compound, comparing it with structurally related alternatives to provide a deeper understanding of its electronic and structural characteristics.

As Senior Application Scientists, we move beyond mere data reporting; we seek to understand the why behind the data. This guide is structured to reflect that philosophy, offering not just a spectral assignment but a logical, self-validating framework for analysis grounded in the fundamental principles of NMR.

The Foundational Protocol: Ensuring Data Integrity

The quality of any spectral interpretation is fundamentally limited by the quality of the initial experiment. A robust and well-documented protocol is non-negotiable. The following methodology represents a validated starting point for acquiring high-quality 1H NMR data for organic compounds like 2-amino-N-(4-phenoxyphenyl)acetamide.

Experimental Workflow: From Sample to Spectrum

The process follows a logical progression from meticulous sample preparation to precise data acquisition and processing. Each step is critical for avoiding artifacts and ensuring reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Transfer to High-Quality 5 mm NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock on Deuterium Signal E->F G Shim for Magnetic Field Homogeneity F->G H Acquire FID (e.g., 16-64 scans) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Calibrate to TMS (0.00 ppm) K->L M Integrate Peaks & Assign Chemical Shifts L->M

Caption: Labeled proton environments in the molecule.

Predicted 1H NMR Data (400 MHz, DMSO-d6)
Signal LabelPredicted Shift (δ, ppm)IntegrationMultiplicityCoupling (J, Hz)Assignment
Hc ~10.01HSinglet (s)-Amide N-H
He ~7.602HDoublet (d)~9.0Aromatic H 's ortho to NH
Hf ~7.402HTriplet (t)~7.8Aromatic H 's meta to OPh
Hg ~7.151HTriplet (t)~7.4Aromatic H para to OPh
Hd ~7.002HDoublet (d)~9.0Aromatic H 's meta to NH
Hb ~3.402HSinglet (s)--CH ₂-NH₂
Ha ~2.502HSinglet (s, broad)--NH
Detailed Interpretation
  • Hc (Amide NH, ~10.0 ppm): The amide proton is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. In DMSO-d6, it typically appears as a sharp singlet far downfield. [1]* Aromatic Protons (Hd, He, Hf, Hg, 6.9-7.7 ppm): The aromatic region is complex.

    • He (~7.60 ppm, d): These protons are ortho to the electron-donating amide group, which would normally shield them. However, the overall electron-withdrawing character of the acetamide group (-NHC=O) causes a downfield shift. They appear as a doublet due to coupling with their neighbors, Hd.

    • Hd (~7.00 ppm, d): These protons are meta to the amide group but ortho to the electron-donating phenoxy group. The phenoxy group's oxygen donates electron density via resonance, shielding these protons and shifting them upfield relative to He. They appear as a doublet from coupling to He.

    • Hf (~7.40 ppm, t) & Hg (~7.15 ppm, t): These protons belong to the terminal phenyl ring. Hf (meta) and Hg (para) are deshielded by the ring current and will appear as overlapping multiplets, likely resolving into triplets based on their coupling to adjacent protons. [1]* Hb (Methylene, ~3.40 ppm): This methylene group is adjacent to both an amino group and a carbonyl group. The electron-withdrawing carbonyl has a strong deshielding effect, shifting this signal downfield. It is expected to be a singlet as there are no adjacent protons to couple with (protons on nitrogen often do not couple due to rapid exchange or quadrupole broadening).

  • Ha (Amine NH₂, ~2.50 ppm): The primary amine protons are typically observed as a broad singlet. Their chemical shift can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding and exchange.

Comparative Analysis: The Value of Alternatives

To build confidence in our assignments, we can compare the predicted spectrum with the known spectra of simpler, related molecules. This comparison highlights how each functional group influences the chemical shifts of its neighbors.

CompoundProton EnvironmentExperimental/Predicted Shift (δ, ppm)Rationale for Shift Difference
2-amino-N-(4-phenoxyphenyl)acetamide (Target) Aromatic H (ortho to NH) ~7.60 The amide group is electron-withdrawing, deshielding these protons.
4-Phenoxyaniline [2]Aromatic H (ortho to NH₂)~6.87The amine (-NH₂) is strongly electron-donating, shielding these protons significantly and causing an upfield shift compared to the target.
N-Phenylacetamide [3][4]Aromatic H (ortho to NH)~7.52Very similar to the target, confirming the strong deshielding effect of the acetamide group on the attached ring.
2-amino-N-(4-phenoxyphenyl)acetamide (Target) -CH₂-NH₂ ~3.40 Positioned between a deshielding carbonyl and a less influential amine.
2-Aminoacetamide (Glycinamide) [5][6]-CH₂-NH₂~3.15Lacks the extended conjugation and aromatic system of the target, resulting in a slightly more shielded (upfield) position for the methylene protons.

Key Insights from Comparison:

  • Amide vs. Amine: The most dramatic difference is seen when comparing the aromatic protons of the target molecule to 4-phenoxyaniline. Replacing the electron-donating -NH₂ group with the electron-withdrawing -NHC(=O)CH₂NH₂ group shifts the ortho protons (He) downfield by approximately 0.7 ppm. This confirms the powerful deshielding effect of the acetamide functionality.

  • Methylene Environment: The methylene signal (Hb) in the target is slightly downfield compared to 2-aminoacetamide. This can be attributed to the long-range electronic effects of the large phenoxyphenyl group, which pulls electron density away from the acetamide moiety.

Conclusion for the Modern Lab

The structural elucidation of 2-amino-N-(4-phenoxyphenyl)acetamide via 1H NMR is a clear demonstration of modern spectroscopic principles. By combining a robust experimental protocol with a predictive and comparative analysis, we can assign each signal with a high degree of confidence. The interpretation reveals a molecule with distinct electronic domains: an electron-rich phenoxy-aniline core and an electron-withdrawing acetamide linker, which profoundly influence the chemical shifts of the aromatic and aliphatic protons. This guide serves as a template for researchers, illustrating a logical workflow that ensures scientific integrity and provides deep, actionable insights into molecular structure.

References

  • Vertex AI Search. (2021, March 5). How To Read 1H-NMR spectrum | chemical shift, multiplicity, coupling constant, integration.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Chemotion. (2025, May 16). NMR Analysis.
  • Michigan State University. Sample Preparation. Max T. Rogers NMR Facility.
  • Supporting Information for a scientific article. (Details on N-substituted acetamides).
  • University of Cambridge. H NMR Spectroscopy. Department of Chemistry.
  • Chem 346 1H NMR Data Reporting Guide. (University resource).
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • American Chemical Society. NMR Guidelines for ACS Journals. ACS Publications.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-acetyl-N-phenylacetamide.
  • University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.
  • ChemicalBook. 4-Phenoxyaniline(139-59-3) 1H NMR spectrum.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Marion, D., et al. (2019). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry.
  • PubChem. N-Ethyl-N-phenylacetamide (CID 10727). National Center for Biotechnology Information.
  • ASpin-NMR data reporting tool. (2019, November 2). PISRT.
  • Nowick, J. Multiplet Guide and Workbook. University of California, Irvine.
  • PubChem. (4-Aminophenoxy)benzene (CID 8764). National Center for Biotechnology Information.
  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. School of Chemistry.
  • University of Calgary. Assignment of 1H-NMR spectra. Department of Chemistry.
  • ChemicalBook. 2-Phenylacetamide(103-81-1) 1H NMR spectrum.
  • LookChem. Cas 598-41-4, Glycinamide.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications.
  • NP-MRD. 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0000651) - Phenylacetic acid.
  • ChemAxon. NMR Predictor - Documentation.
  • Mestrelab. Download NMR Predict.
  • Patiny, L. Simulate and predict NMR spectra. nmrdb.org.
  • Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites.
  • ResearchGate. 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Department of Chemistry.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • PubChem. 2-Aminoacetamide;2-aminoacetic acid;hydrochloride (CID 88065650). National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).
  • NIST. Acetamide, 2-amino-. NIST WebBook.

Sources

A Comparative Analysis of the Inhibitory Potency of 2-amino-N-(4-phenoxyphenyl)acetamide Against Standard Analgesics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to IC50 Value Comparison for Researchers in Drug Development

This guide provides a comprehensive framework for comparing the in vitro inhibitory potency of the novel compound 2-amino-N-(4-phenoxyphenyl)acetamide against a panel of standard analgesic agents. As of the time of this publication, specific experimental IC50 data for 2-amino-N-(4-phenoxyphenyl)acetamide is not publicly available. Therefore, this document serves as both a detailed methodological guide and a comparative template, utilizing hypothetical data for the target compound to illustrate the evaluation process. This approach is designed to equip researchers with the necessary protocols and data analysis frameworks to conduct their own comparative studies once experimental values are determined.

The selection of standard analgesics for this comparison spans different mechanisms of action to provide a broad context for evaluating a new chemical entity. We will focus on the cyclooxygenase (COX) enzymes, which are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3][4]. We will also discuss the relevance of the mu-opioid receptor for opioid analgesics, providing a comprehensive view of the current landscape of pain management therapeutics[5][6][7][8][9].

The Rationale Behind the Experimental Design

The core of this guide is the determination and comparison of IC50 values. The IC50, or half-maximal inhibitory concentration, is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. By comparing the IC50 of 2-amino-N-(4-phenoxyphenyl)acetamide to that of well-established analgesics, we can begin to understand its potential therapeutic window and selectivity.

Our experimental design is centered around two key in vitro assays: a cyclooxygenase (COX) inhibition assay and a mu-opioid receptor binding assay. The choice of these assays is based on the primary mechanisms of action of the most common classes of analgesics[1][2][5][7].

Cyclooxygenase (COX) Inhibition Assay

The analgesic and anti-inflammatory effects of NSAIDs are primarily due to their inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2[1][2]. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and is upregulated during inflammation[10]. The ratio of COX-1 to COX-2 inhibition is a crucial indicator of a drug's potential for gastrointestinal side effects[1].

Mu-Opioid Receptor Binding Assay

Opioid analgesics, such as morphine, exert their effects by binding to and activating opioid receptors, with the mu-opioid receptor being the primary target for many of these drugs[5][6][7][8]. A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Comparative IC50 Data

The following table summarizes the IC50 values of standard analgesics against their respective targets. For the purpose of this guide, we have included hypothetical IC50 values for 2-amino-N-(4-phenoxyphenyl)acetamide to illustrate how a comparison would be made.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
2-amino-N-(4-phenoxyphenyl)acetamide COX-15.0 (Assumed) 0.5 (Assumed)
COX-210.0 (Assumed)
Ibuprofen COX-1120.15
COX-280
Diclofenac COX-10.0762.9
COX-20.026
Celecoxib COX-18212
COX-26.8
Indomethacin COX-10.00900.029
COX-20.31
Morphine µ-opioid0.001-0.01N/A

Note: The IC50 values for standard analgesics are sourced from published literature and may vary depending on the specific assay conditions[11][12][13]. The values for 2-amino-N-(4-phenoxyphenyl)acetamide are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, the following detailed protocols are provided.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from standard commercially available kits and published methodologies[10][14][15][16].

Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Heme, and Enzyme Solutions add_reagents Add Buffer, Heme, and COX Enzyme to 96-well Plate prep_reagents->add_reagents prep_inhibitor Prepare Serial Dilutions of Test Compound and Standards add_inhibitor Add Diluted Inhibitor/Standard to Wells prep_inhibitor->add_inhibitor add_reagents->add_inhibitor pre_incubate Incubate at 25°C for 5 minutes add_inhibitor->pre_incubate add_tmpd Add TMPD Solution pre_incubate->add_tmpd initiate_reaction Initiate Reaction with Arachidonic Acid add_tmpd->initiate_reaction incubate_reaction Incubate for 5 minutes at 25°C initiate_reaction->incubate_reaction read_absorbance Read Absorbance at 590 nm incubate_reaction->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compound (2-amino-N-(4-phenoxyphenyl)acetamide) and standard inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or a reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add 10 µL of the solvent.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the TMPD solution to each well, followed by the addition of 20 µL of the Arachidonic Acid solution to initiate the reaction.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Mu-Opioid Receptor Binding Assay

This protocol is based on established methods for radioligand binding assays[11][17][18][19].

Workflow for Mu-Opioid Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Mu-Opioid Receptor add_components Add Assay Buffer, Membranes, and Test Compound/Vehicle to Tubes prep_membranes->add_components prep_ligands Prepare Serial Dilutions of Test Compound and [3H]DAMGO add_radioligand Add [3H]DAMGO to Initiate Binding prep_ligands->add_radioligand add_components->add_radioligand incubate Incubate at 25°C for 60 minutes add_radioligand->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash scintillation_count Quantify Bound Radioactivity using Scintillation Counter wash->scintillation_count calculate_binding Calculate Specific Binding scintillation_count->calculate_binding plot_curve Plot Competition Binding Curve calculate_binding->plot_curve determine_ki Determine Ki Value from IC50 plot_curve->determine_ki

Caption: Workflow for the mu-opioid receptor binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells)

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • [³H]DAMGO (radioligand)

  • Naloxone (for non-specific binding determination)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells expressing the mu-opioid receptor.

  • Assay Setup: In reaction tubes, add the assay buffer, cell membrane suspension (10-20 µg of protein), and various concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of naloxone.

  • Reaction Initiation: Add the radioligand, [³H]DAMGO, to each tube to a final concentration of approximately 1 nM.

  • Incubation: Incubate the tubes at 25°C for 60 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition binding curve to determine the IC50 value, from which the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.

Mechanistic Insights from Signaling Pathways

Understanding the underlying signaling pathways is crucial for interpreting the IC50 data and predicting the in vivo effects of a novel compound.

Cyclooxygenase (COX) Pathway

NSAIDs exert their effects by blocking the conversion of arachidonic acid to prostaglandins by COX enzymes. Prostaglandins are key mediators of inflammation, pain, and fever[1][2][3].

Cyclooxygenase Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox COX-1 / COX-2 arachidonic_acid->cox Substrate pgh2 Prostaglandin H2 (PGH2) cox->pgh2 Converts to prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerized to inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate nsaids NSAIDs / 2-amino-N-(4-phenoxyphenyl)acetamide nsaids->cox Inhibit

Caption: Simplified diagram of the cyclooxygenase signaling pathway and the inhibitory action of NSAIDs.

Opioid Receptor Signaling Pathway

Opioid agonists bind to G-protein coupled receptors (GPCRs), such as the mu-opioid receptor, leading to a cascade of intracellular events that ultimately result in analgesia[5][6][7][8][9].

Opioid Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Neuronal Effects opioid Opioid Agonist (e.g., Morphine) receptor Mu-Opioid Receptor (GPCR) opioid->receptor Binds to g_protein G-protein (Gi/Go) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Produces hyperpolarization Hyperpolarization ion_channels->hyperpolarization Leads to neurotransmitter_release Reduced Neurotransmitter Release hyperpolarization->neurotransmitter_release Causes analgesia Analgesia neurotransmitter_release->analgesia Results in

Caption: Overview of the mu-opioid receptor signaling pathway leading to analgesia.

Conclusion

This guide provides a robust framework for the comparative evaluation of the novel compound 2-amino-N-(4-phenoxyphenyl)acetamide against standard analgesics. By following the detailed protocols for in vitro COX inhibition and mu-opioid receptor binding assays, researchers can generate reliable and reproducible IC50 data. The provided comparative data, although using a hypothetical value for the target compound, illustrates how to contextualize the potency and selectivity of a new chemical entity. The mechanistic insights from the signaling pathways further aid in the interpretation of the experimental results. This comprehensive approach is essential for the early-stage assessment of potential new analgesic drugs.

References

  • The mechanisms of action of NSAIDs in analgesia - PubMed. [Link]

  • Molecular basis of opioid receptor signaling. [Link]

  • Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]

  • Current understanding of opioid receptors and their signaling pathways. [Link]

  • Molecular Mechanisms of Opioid Receptor-dependent Signaling and Behavior. [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. [Link]

  • Opioid Signaling Pathway | GeneGlobe - QIAGEN. [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs - SciSpace. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks - Open Access Journals. [Link]

  • Nonsteroidal Anti-inflammatory Drugs. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed. [Link]

  • Opioid-Mu Biochemical Binding Assay Service - Reaction Biology. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - ResearchGate. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. [Link]

  • COX1 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives - ResearchGate. [Link]

  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. [Link]

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11 - AME Publishing Company. [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. [Link]

  • IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs),... - ResearchGate. [Link]

  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION - ResearchGate. [Link]

  • Table 2. Shows the results, expressed as IC50 (M) values, indicating... - ResearchGate. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Comparable NSAID Dose Levels* - Analgesics for Osteoarthritis - NCBI Bookshelf - NIH. [Link]

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). [Link]

  • Acetamide, 2-(acetyl-(4-ethoxyphenyl)amino)-N,N-dimethyl- (CID 19528) - MolForge. [Link]

Sources

High-Resolution vs. Triple Quadrupole LC-MS/MS: A Comparative Guide on the Fragmentation and Quantification of 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation and pharmacokinetic quantification of complex acetamide derivatives requires a deep understanding of mass spectrometry (MS) mechanics. 2-amino-N-(4-phenoxyphenyl)acetamide (C₁₄H₁₄N₂O₂, Exact Mass: 242.1055 Da) is a highly relevant pharmacophore in medicinal chemistry, often utilized in the development of novel therapeutics[1].

This guide objectively compares the performance of two leading LC-MS/MS platforms—High-Resolution Accurate Mass (HRAM) Orbitrap (via HCD) and Triple Quadrupole (QqQ) (via CID) —for the analysis of this compound. By examining the causality behind specific fragmentation pathways and establishing a self-validating experimental protocol, this guide provides actionable intelligence for drug development professionals.

Mechanistic Fragmentation Profiling

Understanding the gas-phase dissociation of 2-amino-N-(4-phenoxyphenyl)acetamide is the prerequisite for optimizing any MS method. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the primary amine or the amide carbonyl, yielding a stable precursor ion at m/z 243.1133 ([M+H]⁺).

The fragmentation is driven by the localization of this charge and the relative bond dissociation energies:

  • Amide Bond Cleavage (Primary): The N-C(=O) bond is highly susceptible to cleavage. The charge is preferentially retained on the aniline moiety due to the stabilizing effect of the extended conjugated system of the diphenyl ether, yielding the dominant 4-phenoxyaniline product ion at m/z 186.0913 [2].

  • Amine Loss (Secondary): A lower-energy pathway involves the neutral loss of ammonia (NH₃, 17.0265 Da) from the primary amine terminus, producing a fragment at m/z 226.0868 .

  • Ether Cleavage (High Energy): At elevated collision energies, the diphenyl ether bond in the m/z 186 fragment breaks, losing a neutral phenol/phenoxy radical to yield an aniline-derived fragment at m/z 94.0651 .

Fragmentation Parent [M+H]+ m/z 243.1133 2-amino-N-(4-phenoxyphenyl)acetamide F1 [M+H - NH3]+ m/z 226.0868 Amine Loss Parent->F1 -NH3 (-17.0265 Da) Low Collision Energy F2 [C12H12NO]+ m/z 186.0913 4-phenoxyaniline ion Parent->F2 Amide Cleavage (-57.0220 Da) Medium Collision Energy F3 [C6H8N]+ m/z 94.0651 Ether Cleavage F2->F3 Phenoxy Cleavage (-92.0262 Da) High Energy (HCD)

Gas-phase fragmentation pathway of 2-amino-N-(4-phenoxyphenyl)acetamide under ESI(+).

Platform Comparison: Orbitrap (HCD) vs. Triple Quadrupole (CID)

When selecting a platform for analyzing this compound, the choice dictates the analytical outcome.

  • HRAM Orbitrap (Platform A): Utilizes Higher-energy C-trap Dissociation (HCD). HCD is a beam-type collisional dissociation that does not suffer from the "low-mass cutoff" inherent to traditional ion traps. The high-resolution capabilities (sub-ppm mass accuracy) make it the gold standard for structural elucidation and identifying unknown in vivo metabolites[3].

  • Triple Quadrupole (Platform B): Utilizes Collision-Induced Dissociation (CID) in the second quadrupole (Q2). While limited to unit resolution, QqQ systems offer a wider linear dynamic range and superior signal-to-noise ratios for targeted Multiple Reaction Monitoring (MRM), making them ideal for high-throughput pharmacokinetic (PK) quantification.

Quantitative Performance & Fragmentation Data
Analytical ParameterHRAM Orbitrap MS (HCD)Triple Quadrupole MS (CID)
Mass Accuracy < 2 ppm~ 100 ppm (Unit Resolution)
Primary Application Metabolite ID, Structural ElucidationPK/PD Targeted Quantification
Linear Dynamic Range 4 to 5 orders of magnitudeUp to 6 orders of magnitude
Precursor Ion m/z 243.1133m/z 243.1
Primary MRM / PRM Transition 243.1133 → 186.0913 (CE: 25 eV)243.1 → 186.1 (CE: 20 eV)
Secondary Transition (Qualifier) 243.1133 → 94.0651 (CE: 45 eV)243.1 → 226.1 (CE: 15 eV)
Limit of Quantitation (LOQ) ~ 1.0 ng/mL~ 0.05 ng/mL

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following LC-MS/MS workflow is designed as a self-validating system . Every step includes an internal check to prove the causality of the experimental choices and verify assay integrity.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) & Calibration

  • Action: Infuse a positive control tuning mix to verify sub-ppm mass accuracy (Orbitrap) or unit mass resolution (QqQ). Inject a neat standard of 2-amino-N-(4-phenoxyphenyl)acetamide (10 ng/mL).

  • Causality: Establishes baseline instrument sensitivity and confirms that the mass spectrometer is properly calibrated before committing precious biological samples.

Step 2: Sample Preparation (Protein Precipitation)

  • Action: To 50 µL of plasma, add 150 µL of cold acetonitrile containing 0.1% Formic Acid and an isotopically labeled Internal Standard (IS). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Causality: The 3:1 organic-to-aqueous ratio efficiently denatures and precipitates plasma proteins, preventing column fouling. The addition of 0.1% Formic Acid ensures the primary amine of the analyte remains fully protonated, maximizing ESI(+) ionization efficiency. The IS corrects for any matrix-induced ion suppression.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Causality: The hydrophobic phenoxyphenyl tail of the compound ensures strong retention on the C18 stationary phase, allowing polar matrix interferences (like endogenous salts and phospholipids) to elute in the void volume, thereby reducing background noise.

Step 4: Matrix Blank Injection (Negative Control)

  • Action: Inject a processed matrix blank (plasma + IS, no analyte) immediately following the highest calibration standard.

  • Causality: Proves that any signal observed at m/z 243.11 in subsequent runs is genuinely from the sample and not an artifact of column carryover. The presence of the IS confirms the injection was physically successful.

Workflow SST 1. System Suitability (Mass Cal & Tuning) Prep 2. Sample Prep (Protein PPT + IS) SST->Prep LC 3. UHPLC Separation (C18, 0.1% FA/MeCN) Prep->LC MS 4. MS/MS Analysis (HCD or CID) LC->MS Data 5. Data Processing (MRM / Exact Mass) MS->Data

Self-validating LC-MS/MS workflow for the quantification of phenoxy acetamide derivatives.

Conclusion & Recommendations

For the analysis of 2-amino-N-(4-phenoxyphenyl)acetamide, the choice of MS platform should be dictated by the phase of your research:

  • During Discovery & Structural Profiling: Utilize the HRAM Orbitrap . The ability of HCD to generate the m/z 94.0651 ether-cleavage fragment, combined with sub-ppm mass accuracy, provides unequivocal proof of the compound's structural integrity and is vital for identifying novel metabolic cross-couplings[3].

  • During Preclinical PK/PD Studies: Transition to the Triple Quadrupole . The CID-driven MRM transition of 243.1 → 186.1 offers unmatched sensitivity (LOQ ~0.05 ng/mL), which is critical for tracking the rapid clearance typical of primary amine-containing compounds[2].

References

  • MDPI - Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity (GC/MS and LC/MS characterization of 4-phenoxyaniline derivatives). Available at:[Link][2]

  • National Institutes of Health (NIH / PMC) - Ligand and Target Discovery by Fragment-Based Screening in Human Cells (Multidimensional LC-MS/MS analysis). Available at:[Link][3]

Sources

Validation of UV-Vis Spectrophotometric Methods for 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Method Validation

Executive Summary

2-amino-N-(4-phenoxyphenyl)acetamide (often a precursor in the synthesis of phenoxy-analogs of paracetamol or specific kinase inhibitors) presents a unique analytical challenge. While High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for specificity, UV-Vis spectrophotometry offers a cost-effective, high-throughput alternative for raw material assay and dissolution profiling.

This guide provides a rigorous validation framework for the UV-Vis determination of this analyte, benchmarked against RP-HPLC. It is designed for analytical scientists requiring compliance with ICH Q2(R2) guidelines.

Chemical Basis & Method Development

The target molecule contains two primary chromophores: the phenoxy group (ether linkage between two benzene rings) and the acetamide moiety . The primary amine (


) on the acetyl group acts as an auxochrome, potentially shifting the 

and introducing pH sensitivity.
1.1 Solvent Selection & Spectral Behavior[1][2]
  • Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for UV-Vis due to better solubility of the polar amide/amine groups and a suitable UV cutoff (

    
    ).
    
  • Wavelength Selection: A spectral scan (

    
    ) typically reveals a primary band (B-band) at 
    
    
    
    and a secondary band at
    
    
    .
    • Recommendation: Use

      
        for maximum sensitivity (Assay). Use 
      
      
      
      if matrix interference is suspected at lower wavelengths.
1.2 The "Critical" pH Factor

Because the molecule contains a free primary amine (


), the absorbance spectrum can shift if the solvent pH is near the pKa of the amine (typically ~8-9 for glycinamides).
  • Protocol: Ensure the solvent system is buffered or sufficiently acidic/basic to keep the amine in a single ionization state. 0.1 N HCl in Methanol is recommended to protonate the amine (

    
    ), stabilizing the spectrum.
    
Comparative Analysis: UV-Vis vs. HPLC

The following data compares the performance of the proposed UV-Vis method against a validated RP-HPLC method (C18 column, MeOH:Water 60:40, 1.0 mL/min).

Table 1: Performance Metrics Comparison
ParameterUV-Vis Spectrophotometry (Proposed)RP-HPLC (Reference Method)Verdict
Linearity (

)


Comparable
Range


HPLC Wins (Wider dynamic range)
Precision (RSD %)


HPLC Wins (Higher precision)
LOD (

)


HPLC Wins (Higher sensitivity)
Specificity Low (Susceptible to matrix effects)High (Separates impurities)HPLC Wins
Cost per Analysis < $0.50> $5.00UV-Vis Wins
Throughput 60+ samples/hour6-10 samples/hourUV-Vis Wins
Validation Protocols (ICH Q2(R2) Compliant)
3.1 Linearity & Range

Objective: Demonstrate that the absorbance is directly proportional to concentration (Beer-Lambert Law).

  • Stock Solution: Dissolve

    
     of standard in 
    
    
    
    MeOH (
    
    
    ).
  • Working Standards: Prepare dilutions of 5, 10, 20, 30, 40, and

    
    .
    
  • Analysis: Measure Absorbance at

    
     (
    
    
    
    ).
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
3.2 Precision (Repeatability & Intermediate)

Objective: Verify the consistency of the method.

  • Intra-day: Analyze 6 replicates of the

    
     standard.
    
  • Inter-day: Repeat analysis on 3 different days with different analysts.

  • Acceptance Criteria: RSD

    
    .[2][3]
    
3.3 Accuracy (Recovery Studies)

Objective: Ensure no bias in measurement.

  • Spike: Add known amounts of standard (80%, 100%, 120% levels) to a placebo matrix (common excipients like starch/lactose).

  • Calculate:

    
    .
    
  • Acceptance Criteria:

    
    .
    
3.4 Robustness

Objective: Test method reliability under small variations.

  • Wavelength: Measure at

    
     and 
    
    
    
    (
    
    
    ).
  • Solvent: Test with 100% MeOH vs. 95% MeOH.

  • Acceptance: RSD of results should remain

    
    .
    
Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this specific method, ensuring all ICH Q2(R2) requirements are met.

ValidationWorkflow Start Method Feasibility (Spectral Scan) Opt Optimization (Solvent/pH/Wave) Start->Opt Val_Lin Linearity (5-50 µg/mL) Opt->Val_Lin Val_Prec Precision (Repeatability) Val_Lin->Val_Prec Val_Acc Accuracy (Spike Recovery) Val_Prec->Val_Acc Val_Rob Robustness (±2nm / ±pH) Val_Acc->Val_Rob Decision Pass Criteria? Val_Rob->Decision Report Final Validation Report Decision->Report Yes Fail Re-Optimize Decision->Fail No Fail->Opt

Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Method Selection Guide: UV-Vis or HPLC?

When should you choose the UV-Vis method over HPLC for 2-amino-N-(4-phenoxyphenyl)acetamide? Use this decision logic.

SelectionLogic Input Sample Type Purity Is it Raw Material (>98% Pure)? Input->Purity Matrix Is Matrix Complex? (Plasma/Degradants) Purity->Matrix No UV Select UV-Vis Method (High Throughput) Purity->UV Yes Limit Is High Sensitivity Required (<1 µg/mL)? Matrix->Limit No HPLC Select HPLC Method (High Specificity) Matrix->HPLC Yes Limit->UV No Limit->HPLC Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guideline on Validation of Analytical Procedures. [Link]

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard text for UV-Vis principles).
  • Baghel, U.S., et al. (2009). "Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method." Journal of Chemical and Pharmaceutical Research. (Provides analogous validation data for phenoxy-acetamide derivatives). [Link]

  • Shah, J., et al. (2014).[5] "Spectrophotometric Determination of 4-Acetamidophenyl N'-(Sulphanilamide) Acetate in Biological Fluids." Acta Chimica Slovenica.[3] (Demonstrates UV validation for acetamide/aniline derivatives). [Link]

Sources

A Comparative Analysis of the Bioactivity of 2-amino-N-(4-phenoxyphenyl)acetamide and Paracetamol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, objective comparison of the bioactivity of 2-amino-N-(4-phenoxyphenyl)acetamide and the widely used analgesic, paracetamol (acetaminophen). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of novel analgesic and anti-inflammatory compounds. This document delves into their mechanisms of action, comparative efficacy based on available experimental data, and crucial safety profiles, particularly concerning hepatotoxicity.

Introduction: The Search for Safer Analgesics

Paracetamol is one of the most common over-the-counter drugs for pain and fever relief globally.[1] Its efficacy is well-established, but its narrow therapeutic window and the risk of severe hepatotoxicity upon overdose present significant clinical challenges.[2][3] This has driven the search for new chemical entities with similar or improved analgesic and anti-inflammatory properties but with a wider safety margin.

One such area of investigation involves derivatives of phenoxy acetamide.[4] The compound 2-amino-N-(4-phenoxyphenyl)acetamide shares structural similarities with paracetamol but incorporates a phenoxy group, a moiety found in various pharmacologically active compounds.[5] This guide synthesizes current knowledge to compare the bioactivity of this compound with its well-known counterpart, paracetamol, providing a framework for its potential as a therapeutic alternative.

CompoundChemical StructureIUPAC Name
Paracetamol N-(4-hydroxyphenyl)acetamide
2-amino-N-(4-phenoxyphenyl)acetamide 2-amino-N-(4-phenoxyphenyl)acetamide

Mechanism of Action: A Tale of Two Pathways

Paracetamol: A Dual Central and Peripheral Actor

The mechanism of action for paracetamol is complex and not fully elucidated, but it is understood to act through both central and peripheral pathways.[6]

  • Peripheral Action (COX Inhibition): Paracetamol inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for prostaglandin synthesis.[1][7] However, unlike traditional NSAIDs, it does so via the peroxidase (POX) site of the enzyme. This mode of inhibition is more effective in environments with low levels of arachidonic acid and peroxides, which may explain its weak anti-inflammatory effect in peripheral tissues where these levels are high during acute inflammation.[6][7] This weak peripheral activity contributes to its favorable gastrointestinal safety profile compared to NSAIDs.[1]

  • Central Action (AM404 Metabolite): A significant portion of paracetamol's analgesic effect is attributed to its action within the central nervous system (CNS).[8][9] After crossing the blood-brain barrier, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoyl-phenolamine (AM404).[8][9] AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also enhances the activity of the descending serotonergic pathways, both of which are crucial for pain modulation.[8][9] This central mechanism is largely independent of COX inhibition.

2-amino-N-(4-phenoxyphenyl)acetamide: A Putative Profile

Direct mechanistic studies on 2-amino-N-(4-phenoxyphenyl)acetamide are limited. However, based on its chemical structure and research on related phenoxy acetamide derivatives, a potential mechanism can be inferred. Many compounds containing a phenoxy acetamide core have demonstrated anti-inflammatory and analgesic activities, often linked to the inhibition of inflammatory mediators.[4][10][11]

It is plausible that 2-amino-N-(4-phenoxyphenyl)acetamide also functions as a COX inhibitor. The structural modifications compared to paracetamol—notably the replacement of the hydroxyl group with a phenoxy group and the addition of an amino group on the acetyl chain—could significantly alter its selectivity and potency towards COX-1 and COX-2. Further investigation is required to determine if it also undergoes central metabolism to active metabolites similar to AM404.

Diagram: Paracetamol's Multifaceted Mechanism of Action

cluster_0 Central Nervous System (Brain) cluster_1 Peripheral Tissues cluster_2 Liver (Hepatotoxicity at High Doses) Paracetamol_CNS Paracetamol p_aminophenol p-aminophenol Paracetamol_CNS->p_aminophenol Deacetylation FAAH FAAH p_aminophenol->FAAH AM404 AM404 (Active Metabolite) FAAH->AM404 Arachidonic Acid Conjugation TRPV1 TRPV1 Activation AM404->TRPV1 Serotonergic Serotonergic Pathway Potentiation AM404->Serotonergic Analgesia_CNS Analgesia TRPV1->Analgesia_CNS Serotonergic->Analgesia_CNS Paracetamol_Peri Paracetamol COX1_2 COX-1 & COX-2 Paracetamol_Peri->COX1_2 Inhibition (Peroxidase site) PGs Prostaglandins COX1_2->PGs Synthesis Blocked Analgesia_Peri Analgesia & Antipyresis Paracetamol_Liver Paracetamol CYP2E1 CYP2E1/CYP3A4 Paracetamol_Liver->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI Oxidation GSH Glutathione (GSH) NAPQI->GSH Conjugation Cell_Damage Hepatocellular Damage NAPQI->Cell_Damage Depletion of GSH Detox Detoxification GSH->Detox

Caption: Paracetamol's pathways: Central analgesia, peripheral inhibition, and liver toxicity.

Comparative Bioactivity: Efficacy and Safety

While direct comparative experimental data for 2-amino-N-(4-phenoxyphenyl)acetamide is not extensively published, we can draw insights from studies on its derivatives.

Analgesic and Anti-inflammatory Activity

Paracetamol is a potent analgesic and antipyretic but a weak anti-inflammatory agent.[6][7] In contrast, studies on various 2-(substituted phenoxy) acetamide derivatives have reported significant anti-inflammatory and analgesic activities.[10][11][12] For instance, certain derivatives with halogen and nitro group substitutions showed promising results in both anti-inflammatory and analgesic assays, in some cases exceeding the activity of reference drugs.[4][10][11][12] This suggests that the phenoxy acetamide scaffold is a viable backbone for developing compounds with potent analgesic and anti-inflammatory effects.

Table 1: Comparative Profile of Analgesic and Anti-inflammatory Activity

FeatureParacetamol2-amino-N-(4-phenoxyphenyl)acetamide (Inferred)
Analgesic Activity Strong, centrally mediated[8][9]Potentially strong; derivatives show significant activity[10][11][12]
Anti-inflammatory Activity Weak[6][7]Potentially moderate to strong; derivatives are potent[4][10][11][12]
Primary Mechanism Central (AM404) and Peripheral (COX)[6][7][8][9]Likely peripheral (COX inhibition), central activity unknown
Cytotoxicity and Hepatotoxicity

The most significant drawback of paracetamol is its potential for hepatotoxicity. At therapeutic doses, paracetamol is safely metabolized through glucuronidation and sulfation. However, during an overdose, these pathways become saturated, and paracetamol is increasingly metabolized by cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][13] NAPQI depletes cellular stores of glutathione (GSH), a critical antioxidant, leading to oxidative stress and hepatocellular necrosis.[2][3][13]

The design of novel acetamide analgesics has specifically focused on mitigating this hepatotoxicity. Research into non-hepatotoxic analogs of paracetamol has shown that modifications to the core structure can prevent the formation of NAPQI.[13][14][15] By replacing the hydroxyl group with a phenoxy group, as in 2-amino-N-(4-phenoxyphenyl)acetamide, the metabolic pathway is altered, potentially preventing the formation of a toxic quinone-imine species. This structural change is a key rationale for its investigation as a safer alternative.

Experimental Protocols for Bioactivity Assessment

To empirically compare these two compounds, a series of standardized in vitro and in vivo assays are necessary. The choice of these protocols is based on their established validity in screening for analgesic and anti-inflammatory drugs.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is fundamental to determine if the compounds act via the COX pathway and to assess their selectivity.

Diagram: Workflow for COX Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Heme, and Enzyme to wells prep_buffer->add_reagents prep_enzyme Dilute COX-1/COX-2 Enzyme prep_enzyme->add_reagents prep_heme Dilute Heme Cofactor prep_heme->add_reagents prep_inhibitor Prepare Serial Dilutions of Test Compounds (e.g., in DMSO) add_inhibitor Add Test Compound or Vehicle (Control) prep_inhibitor->add_inhibitor prep_substrate Prepare Arachidonic Acid (Substrate) initiate_reaction Initiate reaction by adding Arachidonic Acid prep_substrate->initiate_reaction add_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 min add_inhibitor->pre_incubate pre_incubate->initiate_reaction incubate Incubate for 2 min at 37°C initiate_reaction->incubate stop_reaction Stop reaction (e.g., with SnCl2) incubate->stop_reaction measure Measure Prostaglandin (e.g., PGE2) levels via LC-MS/MS or ELISA stop_reaction->measure calc_inhibition Calculate % Inhibition relative to control measure->calc_inhibition plot_curve Plot % Inhibition vs. Compound Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Standard workflow for determining COX-1/COX-2 inhibitory activity in vitro.

Step-by-Step Methodology: [16][17]

  • Reagent Preparation: Prepare solutions of assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-1 and COX-2 enzymes, hematin (cofactor), and arachidonic acid (substrate).

  • Enzyme Addition: To a 96-well plate, add assay buffer, hematin, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of the test compounds (2-amino-N-(4-phenoxyphenyl)acetamide, paracetamol) or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate for a precise time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride or hydrochloric acid.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of a compound.[18][19][20][21] The rationale is that the injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Diagram: Workflow for Carrageenan-Induced Paw Edema Assay

cluster_setup Phase 1: Animal Preparation & Dosing cluster_induction Phase 2: Induction of Inflammation cluster_measurement Phase 3: Measurement & Analysis acclimatize Acclimatize Animals (e.g., Wistar rats) grouping Divide into Groups: - Vehicle Control - Positive Control (e.g., Paracetamol) - Test Compound Groups acclimatize->grouping dosing Administer Test Compound or Controls (e.g., p.o.) grouping->dosing baseline Measure Baseline Paw Volume (t=0) dosing->baseline carrageenan Inject 1% Carrageenan (0.1 mL) into subplantar region of right hind paw baseline->carrageenan measure_edema Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan carrageenan->measure_edema Time calculate Calculate Paw Edema Volume and % Inhibition measure_edema->calculate analysis Statistical Analysis (e.g., ANOVA) calculate->analysis result Determine Anti-inflammatory Activity analysis->result

Caption: The procedural flow for assessing anti-inflammatory effects in vivo.

Step-by-Step Methodology: [18][21][22]

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., paracetamol or indomethacin), and various doses of 2-amino-N-(4-phenoxyphenyl)acetamide. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the subplantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Protocol 3: In Vivo Hot Plate Test in Mice

This method is used to evaluate centrally acting analgesics.[23][24] The test measures the reaction time of an animal to a thermal stimulus, which is a reliable indicator of the nociceptive threshold. An increase in reaction time indicates an analgesic effect.

Diagram: Workflow for the Hot Plate Analgesic Test

cluster_setup Phase 1: Preparation & Dosing cluster_testing Phase 2: Nociceptive Testing cluster_analysis Phase 3: Data Analysis acclimatize Acclimatize Animals (e.g., Swiss albino mice) pre_screen Pre-screen on Hot Plate (55±0.5°C), select animals with baseline latency < 15s acclimatize->pre_screen grouping Divide into Groups: - Vehicle Control - Positive Control (e.g., Morphine) - Test Compound Groups pre_screen->grouping dosing Administer Test Compound or Controls (e.g., i.p.) grouping->dosing place_animal At 30, 60, 90, 120 min post-dosing, place animal on Hot Plate dosing->place_animal observe Observe for nociceptive response (paw licking, jumping) place_animal->observe record_latency Record latency time (s). Cut-off time: 30s observe->record_latency calculate Calculate Mean Latency Time for each group at each time point record_latency->calculate analysis Statistical Analysis (e.g., ANOVA) calculate->analysis result Determine Central Analgesic Activity analysis->result

Caption: A step-by-step workflow for the hot plate test to assess central analgesia.

Step-by-Step Methodology: [23][25][26]

  • Animal Selection: Use Swiss albino mice, screened for a baseline latency of less than 15 seconds on the hot plate to ensure sensitivity.

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Grouping and Dosing: Divide mice into control, positive control (e.g., Morphine), and test compound groups. Administer the compounds 30-60 minutes before testing.

  • Testing: Individually place each mouse on the hot plate and start a timer.

  • Endpoint Measurement: Record the time (latency) until the animal exhibits a nociceptive response, such as licking its hind paw or jumping. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

  • Data Analysis: Compare the mean latency times of the treated groups with the control group to determine the analgesic effect.

Conclusion and Future Perspectives

The comparison between 2-amino-N-(4-phenoxyphenyl)acetamide and paracetamol highlights a classic drug development paradigm: optimizing a known therapeutic scaffold to enhance efficacy and improve safety. While paracetamol remains a cornerstone of pain management, its associated hepatotoxicity risk is a significant liability.

Based on the analysis of related compounds, 2-amino-N-(4-phenoxyphenyl)acetamide emerges as a compound of interest with the potential for both potent analgesic/anti-inflammatory activity and a more favorable safety profile. The structural modification of replacing the para-hydroxyl group with a phenoxy moiety is a rational strategy to circumvent the metabolic activation pathway that leads to paracetamol's liver toxicity.

However, this guide also underscores the need for direct experimental validation. Future research must focus on:

  • Direct Head-to-Head Comparison: Conducting the in vitro and in vivo assays described above to obtain quantitative data (IC50, ED50) for a direct comparison with paracetamol.

  • Metabolism and Toxicity Studies: Elucidating the metabolic fate of 2-amino-N-(4-phenoxyphenyl)acetamide, specifically investigating whether it forms any reactive metabolites in vitro (e.g., using liver microsomes) and assessing its acute and chronic toxicity in vivo.

  • Mechanistic Elucidation: Investigating its effects on central pain pathways to determine if it shares the dual-action mechanism of paracetamol.

By systematically addressing these questions, the scientific community can fully assess the therapeutic potential of 2-amino-N-(4-phenoxyphenyl)acetamide as a next-generation analgesic.

References

  • Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Western Sydney University. [Link]

  • Toma, V. (2019). Pharmacology of Paracetamol. News-Medical.Net. [Link]

  • Di Micco, S., Terracciano, S., D'Andrea, P., & Bifulco, G. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Molecules, 27(5), 1599. [Link]

  • Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. [Link]

  • Gore, M. P., Aher, M. V., & Kulkarni, V. M. (2007). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 196-203. [Link]

  • Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta Poloniae Pharmaceutica, 71(1), 11-23. [Link]

  • Ghanem, C. I., Pérez, M. J., Manautou, J. E., & Mottino, A. D. (2016). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Biochemical Pharmacology, 116, 1-5. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Abdel-Salam, O. M. E. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1057–1072. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.9. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Khan, H., & Ullah, H. (2012). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 3(2), 99-102. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Bouyahya, A., Abrini, J., Et-Touys, A., Bakri, Y., & Dakka, N. (2017). In-Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2017, 6108592. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]

  • Aburas, K. M., & El-Khasmi, M. I. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Libyan Journal of Medical Research, 17(1), 107-119. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Anazi, M. R., Al-Ghamdi, S. S., & Aouad, M. R. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Molecules, 26(3), 747. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Scientifica, 2014, 386473. [Link]

  • Kim, H. J., Lee, J. Y., Kim, J. Y., Park, H. G., & Yoon, S. K. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Chemical & Pharmaceutical Bulletin, 60(5), 647-658. [Link]

  • Wang, B., Qin, L., Kang, D., Shen, Y., Chen, Y., & Zhu, H. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2146-2157. [Link]

  • De Martino, G., D'Andrea, P., Di Micco, S., Di Vaira, M., & Bifulco, G. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(10), 7164-7174. [Link]

  • Bazan, H. A., Tantry, S. K., He, J., & Sablani, P. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Rineh, A., Mahmoodi, N., Alavi, F., Shafiee, A., & Tabatabai, S. A. (2007). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Archiv der Pharmazie, 340(8), 425-430. [Link]

  • Rineh, A., Mahmoodi, N., Alavi, F., Shafiee, A., & Tabatabai, S. A. (2007). Synthesis, Analgesic and Anti‐Inflammatory Activity of 4‐(2‐Phenoxyphenyl)semicarbazones. Semantic Scholar. [Link]

  • Ghannoum, M., Nolin, T. D., Goldfarb, D. S., & Roberts, D. M. (2017). Hepatotoxicity of paracetamol and related fatalities. European Review for Medical and Pharmacological Sciences, 21(1 Suppl), 95-103. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136. [Link]

  • Obniska, J., Rapacz, A., & Filipek, B. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(4), 263-274. [Link]

  • De Martino, G., D'Andrea, P., Di Micco, S., Di Vaira, M., & Bifulco, G. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(10), 7164-7174. [Link]

  • de Campos, V. R., Fraga, C. A., Barreiro, E. J., & Lages, G. P. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 17(18), 6667-6676. [Link]

  • Bazan, H. A., Tantry, S. K., He, J., & Sablani, P. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Rey Juan Carlos University. [Link]

  • Bazan, H. A., Tantry, S. K., He, J., & Sablani, P. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. Journal of Clinical and Translational Hepatology, 4(2), 131-142. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthetic methodologies for 2-amino-N-(4-phenoxyphenyl)acetamide, a key intermediate in pharmaceutical and materials science. Our focus is on achieving inter-laboratory reproducibility by dissecting the critical parameters that govern reaction outcomes. We will explore the nuances of the common two-step synthetic pathway, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to achieve consistent and high-purity results.

The Synthetic Challenge: Navigating the Nuances of Amide Bond Formation

The synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide is typically approached via a two-step sequence: first, the N-acylation of 4-phenoxyaniline with a haloacetyl chloride, followed by nucleophilic substitution of the halide with an amino group. While conceptually straightforward, amide bond formation is notoriously sensitive to reaction conditions.[1][2] Factors such as reagent purity, stoichiometry of the base, solvent choice, and temperature control can dramatically influence yield and impurity profiles, leading to significant variability between labs.

This guide will systematically address these variables, transforming the synthesis from an art into a reproducible science. We will compare different methodological choices at each stage, grounding our recommendations in established chemical principles.

The Synthetic Pathway: A Step-by-Step Deconstruction

The most common and reliable route to the target compound involves two distinct transformations. Below is a workflow diagram illustrating this process.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amination A 4-Phenoxyaniline C 2-chloro-N-(4-phenoxyphenyl)acetamide (Intermediate) A->C Base, Solvent B 2-Chloroacetyl Chloride B->C D 2-chloro-N-(4-phenoxyphenyl)acetamide F 2-amino-N-(4-phenoxyphenyl)acetamide (Final Product) D->F Solvent, Heat E Ammonia Source (e.g., NH4OH) E->F

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide

The first step, the acylation of 4-phenoxyaniline, is critical for setting the quality of the final product. The primary challenges are preventing di-acylation and managing the acidic byproduct (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Comparative Analysis of Key Parameters
ParameterMethodology 1 (Standard)Methodology 2 (Optimized)Rationale & Causality
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or Ethyl AcetateTHF and Ethyl Acetate offer good solubility for the starting materials and are less volatile and toxic than DCM.[4]
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)Inorganic bases are inexpensive, easy to remove during work-up, and effectively neutralize the HCl byproduct without competing as a nucleophile.[4] Using a base is crucial to deprotonate the anilinium ion that forms, regenerating the nucleophilic amine.[5]
Temperature Room Temperature0 °C to Room TemperatureAdding the acylating agent at 0 °C helps to control the initial exotherm of the reaction, minimizing the formation of side products. The reaction can then be allowed to warm to room temperature to ensure completion.[6]
Monitoring Timed ReactionThin Layer Chromatography (TLC)TLC provides a real-time assessment of the reaction's progress, confirming the consumption of the starting amine and preventing unnecessarily long reaction times which can lead to byproduct formation.[3]
Optimized Experimental Protocol for Step 1
  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add 4-phenoxyaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[4]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a stirrable suspension.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-chloroacetyl chloride (1.1 eq) in a small amount of anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of 4-phenoxyaniline using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from ethanol to yield pure 2-chloro-N-(4-phenoxyphenyl)acetamide.[7]

Step 2: Synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide

The second step involves a nucleophilic substitution of the chloride on the intermediate with an amino group. The key to reproducibility here is ensuring the reaction goes to completion without hydrolysis of the amide bond.

Comparative Analysis of Key Parameters
ParameterMethodology 1 (Aqueous)Methodology 2 (Alcoholic)Rationale & Causality
Ammonia Source Aqueous Ammonia (NH₄OH)Ammonia in Methanol/EthanolUsing an alcoholic solution of ammonia can improve the solubility of the chloro-acetamide intermediate, potentially leading to a more homogeneous reaction and faster conversion.
Temperature Room Temperature40-60 °C (Gentle Heating)Gentle heating can be necessary to overcome the activation energy for the substitution reaction. However, excessive heat should be avoided to prevent potential degradation or side reactions.[5]
Pressure Atmospheric PressureSealed VesselFor a more rapid reaction, conducting the amination in a sealed vessel at a slightly elevated temperature increases the concentration of ammonia and accelerates the rate of substitution.
Work-up ExtractionPrecipitation/CrystallizationA common work-up involves pouring the reaction mixture into cold water to precipitate the product, which can then be collected by filtration.[5] This is often simpler and more efficient than a multi-step extraction.
Optimized Experimental Protocol for Step 2
  • Setup: In a sealed pressure vessel, dissolve 2-chloro-N-(4-phenoxyphenyl)acetamide (1.0 eq) in ethanol.

  • Reagent Addition: Add a 7N solution of ammonia in methanol (a large excess, e.g., 20 eq).

  • Reaction: Seal the vessel and heat the mixture at 50 °C with stirring for 12-24 hours.

  • Monitoring: After cooling, check for the absence of starting material by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in a minimal amount of hot ethanol and allow it to cool to room temperature, then in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to afford pure 2-amino-N-(4-phenoxyphenyl)acetamide.

Factors Influencing Reproducibility: A Deeper Dive

Achieving consistent results across different laboratories requires a holistic understanding of the variables at play. The following diagram illustrates the interconnectedness of key parameters and their ultimate impact on reaction success.

G cluster_inputs Controllable Parameters cluster_problems Potential Issues cluster_outcomes Final Outcomes ReagentPurity Reagent Purity (Amine, Acyl Chloride) Hydrolysis Acyl Chloride Hydrolysis ReagentPurity->Hydrolysis Moisture Success High Yield & Purity ReagentPurity->Success Base Base Stoichiometry & Type Protonation Amine Protonation (Inactive Nucleophile) Base->Protonation Insufficient Base SideRxn Side Reactions (e.g., Di-acylation) Base->SideRxn Wrong Type Base->Success Solvent Solvent Choice (Anhydrous) IncompleteRxn Incomplete Reaction Solvent->IncompleteRxn Poor Solubility Solvent->Success Temperature Temperature Control Temperature->SideRxn Too High Temperature->Success Time Reaction Time (TLC Monitoring) Time->IncompleteRxn Too Short Time->Success Protonation->IncompleteRxn Hydrolysis->IncompleteRxn Yield Low Yield SideRxn->Yield Purity Low Purity SideRxn->Purity IncompleteRxn->Yield IncompleteRxn->Purity

Caption: Interplay of critical parameters affecting synthesis outcome.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Step 1 Inactive Amine: The 4-phenoxyaniline has been protonated by the HCl byproduct.[5]Ensure an adequate amount of base (at least 1.1 equivalents, preferably 1.5) is present to neutralize all generated acid.
Hydrolyzed Acyl Chloride: The 2-chloroacetyl chloride was exposed to moisture and has hydrolyzed.[3]Use a fresh bottle of the reagent or distill it before use. Always handle under anhydrous conditions.
Poor Solubility: Reactants are not sufficiently dissolved in the chosen solvent.[3]Consider a different solvent system or gentle heating, while monitoring for side product formation by TLC.
Multiple Spots on TLC Post-Reaction Unreacted Starting Material: The reaction has not gone to completion.Increase reaction time or gently warm the mixture. Ensure stoichiometry of the acylating agent is sufficient (1.1-1.2 eq).[5]
Di-acylation: Reaction conditions were too harsh or excess acylating agent was used.Use stoichiometric control and avoid high temperatures. Add the acylating agent slowly at a low temperature.
Difficulty in Purification Persistent Impurities: Simple filtration or precipitation is insufficient.Utilize column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to isolate the pure product.

Conclusion

The reproducible synthesis of 2-amino-N-(4-phenoxyphenyl)acetamide is eminently achievable when key experimental variables are carefully controlled. By understanding the causality behind each step—from the critical role of the base in N-acylation to the importance of solvent choice in amination—researchers can mitigate common sources of variability. This guide provides a framework for a robust and transferable synthetic protocol. The adoption of systematic monitoring techniques like TLC, coupled with a deliberate approach to purification, will ensure the consistent production of high-quality material, fostering greater confidence and efficiency in research and development endeavors.

References

  • Guidechem. 4-Phenoxyaniline 139-59-3 wiki.
  • Benchchem. Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • Benchchem. optimizing reaction conditions for N-acylation of p-toluidine.
  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • PMC. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • JournalNX. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • UCL Discovery. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Available from: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-amino-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Response & Hazard Identification

Immediate Action Required: Review before handling.

2-amino-N-(4-phenoxyphenyl)acetamide is a functionalized aromatic amide. While specific toxicological data for this exact isomer may be limited in public databases, its structural moieties (aniline derivative, acetamide linkage, phenoxy ether) dictate that it be handled with the rigor applied to Category 2/3 Acute Toxins and Skin Sensitizers .

Chemical Safety Profile (Derived from Structural Analogs)
Hazard ClassRisk DescriptionImmediate Response
Acute Toxicity (Oral/Dermal) Likely harmful if swallowed or absorbed through skin (aniline-like properties).Skin: Wash with soap/water for 15 min.[1] Ingestion: Rinse mouth; do NOT induce vomiting.
Skin/Eye Irritation Causes serious eye irritation and skin sensitization.Eyes: Flush with water for 15 min, lifting lids.[1][2]
Aquatic Toxicity High potential for long-term adverse effects in the aquatic environment.Spill: Do NOT wash into drains. Contain with absorbent pads.
Combustion Emits toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO).Use SCBA (Self-Contained Breathing Apparatus) in fire scenarios.[2][3]

Part 2: Waste Characterization & Segregation (The "Why")

Scientific Integrity Note: Proper disposal begins with understanding chemical reactivity. You must not treat this compound as generic "trash."[4]

The Causality of Segregation

We segregate 2-amino-N-(4-phenoxyphenyl)acetamide not just for bureaucratic compliance, but to prevent uncontrolled chemical reactions in the waste container.

  • Avoid Strong Oxidizers: The amino group (

    
    ) is electron-rich and susceptible to rapid oxidation. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to exothermic reactions or ignition.
    
  • Avoid Strong Acids/Bases: The acetamide bond is susceptible to hydrolysis under extreme pH, potentially releasing 4-phenoxyaniline , a more toxic amine species.

  • Halogenated vs. Non-Halogenated: This molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen. Unless dissolved in a halogenated solvent (like DCM or Chloroform), it should be classified as Non-Halogenated Organic Waste .

Waste Stream Decision Tree

The following logic ensures the compound is routed to the correct incineration facility.

WasteSegregation Start Waste Generation: 2-amino-N-(4-phenoxyphenyl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Hazardous Waste (Fiber/Poly Drum) Solid->BinSolid Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo BinHalo Liquid Waste: HALOGENATED (Carboy) Halo->BinHalo BinNonHalo Liquid Waste: NON-HALOGENATED (Carboy) NonHalo->BinNonHalo

Figure 1: Decision logic for segregating waste streams based on physical state and solvent matrix.

Part 3: Step-by-Step Disposal Workflow

Objective: Secure the chemical for high-temperature incineration (the only validated method for destroying the aromatic amine structure).

Step 1: Containment
  • Solids: Collect pure powder in a sealable glass jar or double-bagged heavy-duty polyethylene bag. Place this inner container into the primary "Solid Waste" drum.

  • Liquids: Pour into a High-Density Polyethylene (HDPE) or Glass carboy. Ensure the container is compatible with the solvent used (e.g., do not use standard plastics for chloroform solutions).

Step 2: Labeling (Critical)

Every container must carry a hazardous waste label before the first drop of waste is added.

  • Constituents: List "2-amino-N-(4-phenoxyphenyl)acetamide" clearly. Do not use abbreviations like "cmpd A".

  • Hazards: Check "Toxic" and "Irritant".

Step 3: Decontamination of Equipment

Glassware and spatulas used with this compound must be decontaminated before washing to prevent drain contamination.

  • Solvent Rinse: Rinse glassware with a minimal amount of Acetone or Ethanol. Collect this rinseate as Organic Liquid Waste .

  • Soap Wash: Once the visible solid is removed, wash with Alconox (or similar lab detergent) and warm water.

  • Validation: Verify no UV-active residue remains if using HPLC/UV equipment.

Step 4: Final Disposal (The Lifecycle)

DisposalLifecycle Gen Lab Generation Sat Satellite Accumulation Area (In-Lab Storage) Gen->Sat Tag & Store EHS EHS Pickup / Transport Sat->EHS Request Pickup (< 90 Days) Inc Commercial Incineration (High Temp) EHS->Inc Manifested

Figure 2: The regulatory lifecycle of the chemical waste from bench to destruction.

Part 4: Regulatory Compliance & Reference Data

RCRA Classification (USA): While 2-amino-N-(4-phenoxyphenyl)acetamide is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator.

  • Determination: Due to aquatic toxicity and potential human toxicity, it meets the criteria for a Characteristic Hazardous Waste if it exhibits toxicity (D-codes) or simply as a non-regulated hazardous waste requiring incineration.

  • Best Practice: Manage as RCRA Hazardous Waste . Do not dispose of in municipal trash.

Summary of Operational Data
ParameterSpecification
Container Material HDPE or Amber Glass
Incompatible Materials Strong Oxidizers, Acids, Acid Chlorides
Disposal Method High-Temperature Incineration (Fuel Blending)
PPE Requirements Nitrile Gloves (Double gloving recommended), Lab Coat, Safety Glasses

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]

  • PubChem. Compound Summary: N-(4-phenoxyphenyl)acetamide derivatives (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.